Structural Characterization, Synthetic Protocols, and Pharmacophore Utility Executive Summary 2,2-Dimethyl-1-phenyl-1-propanol (CAS: 3835-64-1), often referred to as phenyl tert-butyl carbinol , represents a critical str...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Characterization, Synthetic Protocols, and Pharmacophore Utility
Executive Summary
2,2-Dimethyl-1-phenyl-1-propanol (CAS: 3835-64-1), often referred to as phenyl tert-butyl carbinol , represents a critical structural motif in medicinal chemistry. Distinguished by the adjacency of a bulky tert-butyl group to a benzylic chiral center, this molecule serves as an exemplary model for steric shielding and stereoelectronic control. Unlike its isomer 1-(4-tert-butylphenyl)ethanol, the 2,2-dimethyl architecture of this compound imparts significant resistance to metabolic oxidation at the alkyl position, making it a valuable scaffold for increasing the metabolic stability of drug candidates.
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, enantioselective synthesis via Corey-Bakshi-Shibata (CBS) reduction, and analytical validation.
The molecule comprises a phenyl ring attached to a C1 carbinol center, which is sterically locked by a bulky tert-butyl group at C2. This "neopentyl-like" arrangement creates a high rotational barrier and significant steric hindrance, influencing both receptor binding kinetics and metabolic clearance.
Table 1: Physicochemical Profile
Property
Data
Notes
IUPAC Name
2,2-Dimethyl-1-phenylpropan-1-ol
Common Name
Phenyl tert-butyl carbinol
CAS Number
3835-64-1 (Racemic)
(R)-enantiomer: 23439-91-0
Molecular Formula
Molecular Weight
164.25 g/mol
Melting Point
43–45 °C
Low-melting crystalline solid
Boiling Point
90 °C @ 5 mmHg
Requires high vacuum for distillation
Chirality
1 Chiral Center (C1)
Substrate for kinetic resolution
Steric Parameter
High steric bulk ()
Due to proximal t-butyl group
Synthetic Pathways & Stereochemical Control[6][7]
While the racemic compound can be synthesized via the Grignard addition of phenylmagnesium bromide to pivalaldehyde, high-value applications require enantiopure material. The Corey-Bakshi-Shibata (CBS) Reduction of pivalophenone is the industry standard for accessing the (R) or (S) enantiomer with high enantiomeric excess (ee >95%).
3.1 Synthesis Decision Logic
The following diagram illustrates the critical decision pathways for synthesizing this scaffold based on stereochemical requirements.
Figure 1: Synthetic decision tree comparing Grignard addition (racemic) vs. CBS reduction (enantioselective).
3.2 Detailed Protocol: Enantioselective Reduction of Pivalophenone
Objective: Synthesis of (R)-2,2-dimethyl-1-phenyl-1-propanol via CBS reduction.
Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve (S)-2-Methyl-CBS-oxazaborolidine (1.0 eq) in anhydrous THF.
Borane Addition: Cool the system to 0°C. Add
(0.6 eq) dropwise. The coordination of borane to the nitrogen of the oxazaborolidine activates the hydride.
Substrate Introduction: Slowly add a solution of Pivalophenone (1.0 eq) in THF over 30–60 minutes.
Mechanistic Note: The bulky tert-butyl group of the ketone orients away from the catalyst bulk, directing hydride attack to the Re-face (or Si-face depending on catalyst chirality), ensuring high stereoselectivity.
Quenching: Once TLC indicates consumption of the ketone, quench carefully with Methanol (MeOH) to destroy excess borane.
Workup: Dilute with diethyl ether, wash with 1N HCl (to remove catalyst), saturated
, and brine. Dry over .
Purification: Recrystallize from hexanes (since the product is a solid, MP ~45°C) to upgrade enantiomeric excess if necessary.
Analytical Characterization
Validation of the structure requires confirming the presence of the tert-butyl singlet and the benzylic proton.
Nuclear Magnetic Resonance (NMR) Expectations
H NMR (400 MHz, ):
7.20–7.40 (m, 5H, Ar-H ): Characteristic phenyl ring multiplet.
4.40 (s, 1H, CH -OH): Benzylic proton. Appears as a singlet because there are no protons on the adjacent C2 carbon (quaternary). Note: May show doublet splitting if OH coupling is visible.
0.95 (s, 9H, C(CH) ): Strong, sharp singlet characteristic of the tert-butyl group.
IR Spectroscopy:
Broad absorption at 3300–3450 cm
(O-H stretch).
Strong peaks at 2950–2980 cm
(C-H aliphatic stretch, enhanced by methyl groups).
Applications in Pharmacophore Design
The 2,2-dimethyl-1-phenyl-1-propanol scaffold is more than a simple alcohol; it is a tool for modulating drug properties.
5.1 Metabolic Stability (The Gem-Dimethyl Effect)
In drug metabolism, benzylic positions are "soft spots" prone to oxidation by Cytochrome P450 enzymes. However, the adjacent quaternary carbon (C2) in this molecule prevents
-oxidation and sterically hinders the approach of metabolic enzymes to the C1 center.
Mechanism: The tert-butyl group acts as a "steric umbrella," shielding the carbinol from glucuronidation or oxidation, thereby extending the half-life (
) of the pharmacophore.
5.2 Steric Mapping Diagram
The following graph visualizes the steric and electronic interactions defined by this structure.
Figure 2: Pharmacophore map showing how the tert-butyl group provides conformational locking and metabolic shielding.[1]
References
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][2][4] Journal of the American Chemical Society.[2]
2,2-Dimethyl-1-phenyl-1-propanol: The Steric Benchmark in Organic Synthesis
The following technical guide details the discovery, synthetic evolution, and mechanistic significance of 2,2-Dimethyl-1-phenyl-1-propanol. CAS: 3835-64-1 Synonyms: Phenyl tert-butyl carbinol; -tert-Butylbenzyl alcohol M...
2,2-Dimethyl-1-phenyl-1-propanol is not merely a structural motif; it is a foundational benchmark in physical organic chemistry and asymmetric synthesis.[3] Historically, its discovery and utilization were driven by the need to understand steric hindrance .[3] The molecule features a chiral center flanked by a planar aromatic ring (phenyl) and a massive, spherical steric block (tert-butyl).[3] This extreme steric contrast has made it the "gold standard" substrate for testing:
Nucleophilic additions: Differentiating addition vs. reduction in Grignard reagents.
Solvolysis mechanisms: Proving the existence of ion pairs (Winstein-Grunwald).[3]
Enantioselective catalysis: Validating the efficacy of chiral ligands (e.g., CBS reduction, Noyori hydrogenation).[3]
Historical Genesis & Synthetic Evolution[3]
The Grignard Anomaly (Early 20th Century)
The synthesis of 2,2-dimethyl-1-phenyl-1-propanol provided one of the earliest and most clear-cut demonstrations of the limitations of Grignard reagents. Early chemists attempted to synthesize this alcohol via two retrosynthetic disconnections.[3] The results defined the rules for addition to sterically hindered carbonyls.[3]
Route A (Successful): Addition of Phenylmagnesium bromide to Pivalaldehyde (2,2-dimethylpropanal).[3] The aldehyde proton offers no steric clash, allowing the nucleophilic phenyl group to attack the carbonyl carbon.[3]
Route B (Failed): Addition of tert-Butylmagnesium chloride to Benzaldehyde .[3] This reaction fails to yield the alcohol.[3][4] Instead, the bulky tert-butyl group acts as a base, transferring a
-hydrogen to the carbonyl oxygen (Meerwein-Ponndorf-Verley type reduction), resulting in benzyl alcohol and isobutene.[3]
Visualization: The Grignard Steric Filter
Figure 1: Mechanistic divergence in the synthesis of phenyl tert-butyl carbinol. Route B fails due to the steric bulk of the tert-butyl Grignard reagent facilitating hydride transfer over nucleophilic attack.
The Era of Asymmetric Catalysis (1980s–Present)
Because the phenyl and tert-butyl groups differ significantly in size and electronic properties, this molecule became the standard test subject for enantioselective reduction of ketones.
Pivalophenone Reduction: The reduction of pivalophenone (Ph-CO-tBu) is challenging because the ketone is sterically crowded.[3]
Corey-Bakshi-Shibata (CBS) Catalyst: In the late 1980s, the CBS catalyst (chiral oxazaborolidine) demonstrated that it could distinguish between the two faces of pivalophenone with high precision, yielding the alcohol with >95% ee.
Kinetic Resolution: In the 1990s, Gregory Fu and others used planar-chiral ferrocene catalysts to kinetically resolve racemic mixtures of this alcohol, achieving selectivity factors (
Mechanistic Insights: The Solvolysis Proving Ground
In the mid-20th century, Saul Winstein used the tosylate derivative of 2,2-dimethyl-1-phenyl-1-propanol to investigate the
mechanism.
The Problem: Does solvolysis proceed via a free carbocation or an ion pair?
The Experiment: Winstein observed that when the optically active tosylate was solvolyzed in acetic acid, the rate of racemization was faster than the rate of solvolysis.
The Insight: This discrepancy proved the existence of Internal Ion Pairs .[3] The leaving group (OTs) would detach to form a tight ion pair, tumble/rotate, and reattach (racemizing the substrate) without ever exchanging with the solvent.[3] This "return" mechanism was critical in defining modern physical organic chemistry.[3]
Technical Data & Benchmarks
Comparative Enantioselectivity
The following table summarizes how 2,2-dimethyl-1-phenyl-1-propanol serves as a benchmark for various asymmetric methodologies.
Activation: Flame-dry a 3-neck round bottom flask under
. Add Mg turnings and a crystal of iodine.
Formation: Add a solution of bromobenzene in ether dropwise to maintain a gentle reflux. Stir for 1 hour after addition to ensure complete formation of PhMgBr.[3]
Addition: Cool the solution to 0°C. Add pivalaldehyde (diluted in ether) dropwise. Note: The reaction is exothermic; control the rate to prevent solvent boil-over.
Workup: Quench with saturated
. Extract with ether ().[3] Wash organics with brine, dry over , and concentrate.[3]
Purification: Distill under reduced pressure (vacuum distillation required due to high boiling point).
Kinetic Resolution (Fu's Method)
Objective: Isolation of enantiopure (S)-alcohol from racemate.[3]
Separate the (S)-alcohol (unreacted) from the (R)-acetate via column chromatography.[3]
References
Winstein, S., & Morse, B. K. (1952).[3] Solvolysis of tert-Butyl-alpha-phenylneopentyl Chloride and Tosylate; Evidence for Ion Pairs.[3] Journal of the American Chemical Society.[3][7][8] Link[3]
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3] Journal of the American Chemical Society.[3][7][8] Link[3]
Ruble, J. C., & Fu, G. C. (1998).[3] Kinetic Resolution of Secondary Alcohols with a Planar-Chiral Analogue of 4-(Dimethylamino)pyridine. Journal of the American Chemical Society.[3][7][8] Link[3]
Oguni, N., & Omi, T. (1984).[3] Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a small amount of chiral 2-aminoethanol.[3] Tetrahedron Letters.[3][8] Link
PubChem Compound Summary. (2025). 2,2-Dimethyl-1-phenyl-1-propanol (CID 138060).[3][6][9] National Center for Biotechnology Information.[3] Link[3]
Steric Control & Chiral Resolution: A Technical Guide to 2,2-Dimethyl-1-phenyl-1-propanol
Introduction: The "Steric Cliff" Benchmark In the landscape of chiral building blocks, 2,2-dimethyl-1-phenyl-1-propanol (also known as phenyl tert-butyl carbinol) represents a critical "stress test" for asymmetric synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Steric Cliff" Benchmark
In the landscape of chiral building blocks, 2,2-dimethyl-1-phenyl-1-propanol (also known as phenyl tert-butyl carbinol) represents a critical "stress test" for asymmetric synthesis. Unlike simple acetophenone derivatives, the presence of the quaternary tert-butyl group adjacent to the carbonyl carbon creates a massive steric barrier.
For researchers and process chemists, this molecule is not just a substrate; it is a benchmark. If a catalytic system—chemical or enzymatic—can efficiently reduce pivalophenone (the ketone precursor) to this alcohol with high enantiomeric excess (ee), it demonstrates exceptional steric tolerance.
This guide provides an authoritative technical breakdown of the stereochemical control, synthesis, and analytical validation of this bulky chiral alcohol.
CAS No: 3835-64-1 (Racemic), 23439-91-0 (R), 23439-90-9 (S)
Chiral Center: C1 (Benzylic position).
Substituents:
-OH (Priority 1: Oxygen)
-C(CH₃)₃ (Priority 2: tert-Butyl, 3 x Carbon connections)
-C₆H₅ (Priority 3: Phenyl, Carbon with aromatic bonds)
-H (Priority 4: Hydrogen)
Note on Priority: The tert-butyl group takes priority over the phenyl group in Cahn-Ingold-Prelog (CIP) rules because the C2 carbon is bonded to (C, C, C), whereas the phenyl C1' is bonded to (C, C, H) in the first shell of expansion (aromaticity counts as phantom bonds to C, but the quaternary nature of t-Bu often wins in immediate branching comparisons depending on strict expansion). Correction: Let's rigorously apply CIP.
-OH : 1
-C(CH₃)₃ vs -Ph :
t-Bu: C bonded to (C, C, C).
Ph: C bonded to (C, C, H) [aromatic C counts as 2 C's, but phantom atoms apply].
The juxtaposition of the planar phenyl ring and the spherical tert-butyl group creates a "Steric Cliff." In kinetic resolutions or asymmetric reductions, the catalyst must distinguish between these two bulky groups. While tert-butyl is volumetrically larger, the phenyl group is electronically distinct (pi-system).
Asymmetric Synthesis Strategies
Chemical Route: Corey-Bakshi-Shibata (CBS) Reduction
The most reliable method for synthesizing high-ee 2,2-dimethyl-1-phenyl-1-propanol is the CBS reduction. The rigidity of the oxazaborolidine catalyst minimizes the steric repulsion of the tert-butyl group.
Mechanism of Action
The CBS catalyst activates borane (
) as a hydride donor.[3][4] The stereoselectivity is governed by the minimization of steric clashes in the transition state assembly.
Logic: The "Large" group (Phenyl) orients trans to the catalyst's bulky group to minimize repulsion. The hydride is delivered from the Re-face of the ketone.
Validated Protocol (CBS Reduction)
Preparation: Flame-dry a 100 mL round-bottom flask under Argon.
Catalyst Charge: Add (S)-Me-CBS (1.0 M in toluene, 0.1 eq).
Borane Addition: Add
(0.6 eq) at ambient temperature.
Substrate Feed: Cool to 0°C. Slowly add Pivalophenone (1.0 eq) in THF over 1 hour.
Expert Note: Slow addition is crucial. The tert-butyl group retards the rate of reduction compared to acetophenone. Heat evolution is slower, but "pooling" of unreacted borane must be avoided.
Quench: Methanol (carefully).
Workup: Standard aqueous extraction.
Biocatalytic Route (Enzymatic Reduction)
While Ketoreductases (KREDs) are standard for acetophenones, pivalophenone is often a "non-substrate" for wild-type enzymes due to the tert-butyl bulk preventing active site entry.
Success Factors: Engineered KREDs (e.g., from Ralstonia sp. or evolved variants) with expanded "small" binding pockets are required.
Advantages: 100% theoretical yield (dynamic kinetic resolution not applicable here as it's a prochiral ketone, but enantioconvergence is possible if starting from racemate via other methods).
Trust but verify. You cannot rely solely on optical rotation due to the non-linear effects of concentration and solvent. The following two methods are mandatory for rigorous characterization.
Mosher Ester Analysis (NMR)
This is the absolute method for assigning configuration without X-ray crystallography.
Principle: Reaction with chiral
-methoxy--(trifluoromethyl)phenylacetic acid (MTPA) chloride creates diastereomeric esters. The MTPA phenyl group anisotropically shields protons on the same side of the molecule.
Protocol:
Derivatize sample with (R)-MTPA-Cl
(S)-Mosher Ester.
Derivatize sample with (S)-MTPA-Cl
(R)-Mosher Ester.
Compare
NMR shifts () of the tert-butyl protons and the aromatic protons.
Interpretation Logic:
Calculate
.
If the tert-butyl protons show
, the t-Bu group is shielded in the (S)-ester.
Mapping: Construct a Newman projection. The configuration is assigned based on which quadrant the protons fall into relative to the MTPA phenyl ring.
Chiral HPLC Separation
For quantifying Enantiomeric Excess (ee), Chiral HPLC is the standard.
Note: Always verify with a racemic standard first.
Summary of Data
Parameter
Value / Description
Formula
MW
164.25 g/mol
Specific Rotation
(c=1, CHCl₃) for (R)-enantiomer [1]
Boiling Point
105-110°C @ 15 mmHg
Preferred Synthesis
CBS Reduction (Chemical) or Engineered KRED (Biocatalytic)
Analytical Method
Chiralcel OD-H (Hex/IPA), Mosher NMR
References
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][4][6] Journal of the American Chemical Society. Link
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Link
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[7] Chemical Society Reviews. Link
PubChem Compound Summary. (2023). 2,2-Dimethyl-1-phenyl-1-propanol.[1] National Center for Biotechnology Information. Link
An In-depth Technical Guide to the Solubility of 2,2-Dimethyl-1-phenyl-1-propanol in Organic Solvents
Introduction: Navigating the Solubility Landscape of a Versatile Alcohol 2,2-Dimethyl-1-phenyl-1-propanol, a tertiary alcohol with the chemical formula C₁₁H₁₆O, presents a unique combination of structural features that d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Solubility Landscape of a Versatile Alcohol
2,2-Dimethyl-1-phenyl-1-propanol, a tertiary alcohol with the chemical formula C₁₁H₁₆O, presents a unique combination of structural features that dictate its behavior in various solvent systems.[1] Its molecular architecture, comprising a bulky tert-butyl group, a phenyl ring, and a hydroxyl functional group, results in a nuanced interplay of steric hindrance and intermolecular forces. This guide offers a comprehensive exploration of the solubility of 2,2-Dimethyl-1-phenyl-1-propanol in organic solvents, providing researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies to effectively utilize this compound in their work.
Physicochemical Properties: The Molecular Basis of Solubility
A thorough understanding of the physicochemical properties of 2,2-Dimethyl-1-phenyl-1-propanol is paramount to predicting its solubility. The key characteristics are summarized in the table below.
The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding with protic solvents, while the nonpolar phenyl ring and tert-butyl group contribute to van der Waals interactions with nonpolar solvents. This amphiphilic nature suggests that 2,2-Dimethyl-1-phenyl-1-propanol will exhibit a broad range of solubilities across different organic solvent classes.
Predicted Solubility Profile
Based on the principle of "like dissolves like" and data from structurally similar compounds such as 2-phenyl-2-propanol and 2-phenyl-1-propanol, the following table provides a predicted solubility profile for 2,2-Dimethyl-1-phenyl-1-propanol in common organic solvents.[3][4][5]
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol
High
The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl group of the solvent.
Polar Aprotic
Acetone, Ethyl Acetate
High
The polar nature of the solvent can interact with the polar hydroxyl group of the solute, and the nonpolar regions are also compatible.[4]
Nonpolar Aromatic
Toluene, Benzene
High
The phenyl ring of the solute has strong π-π stacking interactions with the aromatic solvent. 2-Phenyl-2-propanol is known to be soluble in benzene.[3]
Nonpolar Aliphatic
Hexane, Cyclohexane
Medium to Low
The bulky tert-butyl and phenyl groups provide significant nonpolar character, allowing for some solubility. However, the polar hydroxyl group may limit miscibility.[4][6]
Chlorinated
Dichloromethane, Chloroform
High
These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar portions of the molecule.
Factors Influencing Solubility: A Deeper Dive
The solubility of 2,2-Dimethyl-1-phenyl-1-propanol is a multifactorial phenomenon. The following diagram illustrates the key molecular and environmental factors that govern its dissolution in organic solvents.
Caption: Factors influencing the solubility of 2,2-Dimethyl-1-phenyl-1-propanol.
As a general rule, for solid solutes like 2,2-Dimethyl-1-phenyl-1-propanol, solubility in organic solvents tends to increase with temperature.[7][8] This is because the increased kinetic energy helps to overcome the intermolecular forces within the solid crystal lattice. The effect of pressure on the solubility of solids in liquids is generally negligible.[7][9]
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocol is recommended. This method is based on the principle of creating a saturated solution at a constant temperature and then determining the concentration of the solute.
Materials:
2,2-Dimethyl-1-phenyl-1-propanol (high purity)
Selected organic solvents (analytical grade)
Scintillation vials with screw caps
Constant temperature shaker bath or incubator
Analytical balance
Volumetric flasks and pipettes
Syringe filters (0.45 µm, solvent-compatible)
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of 2,2-Dimethyl-1-phenyl-1-propanol to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[4]
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
Sample Collection and Preparation:
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette.
Immediately filter the aliquot through a syringe filter to remove any undissolved microcrystals.
Quantitative Analysis:
Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 2,2-Dimethyl-1-phenyl-1-propanol.
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
Calculation of Solubility:
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)
The following diagram outlines the experimental workflow for determining solubility.
Caption: Experimental workflow for solubility determination.
Safety and Handling
2,2-Dimethyl-1-phenyl-1-propanol is a combustible solid. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety glasses and gloves.[10][11] Handling should be performed in a well-ventilated area, and the compound should be kept away from open flames, hot surfaces, and sources of ignition.[10][12]
Conclusion
While specific quantitative solubility data for 2,2-Dimethyl-1-phenyl-1-propanol remains to be extensively published, a strong predictive understanding of its behavior in various organic solvents can be achieved through the analysis of its molecular structure and the application of fundamental solubility principles. Its amphiphilic nature suggests high solubility in polar protic, polar aprotic, and nonpolar aromatic solvents, with moderate to low solubility in nonpolar aliphatic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable and reproducible method for their determination. This guide serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the effective use of 2,2-Dimethyl-1-phenyl-1-propanol in a wide range of scientific endeavors.
References
An In-depth Technical Guide to the Solubility of 2-Phenyl-1-propanol in Organic Solvents. Benchchem.
Thermal Stability & Degradation Mechanics of 2,2-Dimethyl-1-phenyl-1-propanol
Executive Summary 2,2-Dimethyl-1-phenyl-1-propanol (CAS 3835-64-1), often referred to as phenyl tert-butyl carbinol , exhibits a distinct thermal stability profile governed by its "neopentyl-like" steric architecture. Un...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,2-Dimethyl-1-phenyl-1-propanol (CAS 3835-64-1), often referred to as phenyl tert-butyl carbinol , exhibits a distinct thermal stability profile governed by its "neopentyl-like" steric architecture. Unlike typical secondary alcohols, it possesses a quaternary
-carbon, effectively blocking standard -elimination pathways. This structural feature confers exceptional thermal resistance up to its boiling point (~210°C at 760 mmHg), provided acidic catalysts are absent. Degradation, when induced by acid catalysis or extreme thermal stress (>250°C), proceeds primarily via a Wagner-Meerwein skeletal rearrangement , yielding substituted alkenes rather than simple dehydration products.
Chemical Architecture & The "Beta-Hydrogen Blockade"
The thermal resilience of 2,2-Dimethyl-1-phenyl-1-propanol is intrinsic to its molecular geometry. In standard secondary alcohols (e.g., 2-butanol), thermal elimination of water (dehydration) is facile because a proton is available on the adjacent
-carbon.
In this compound, the
-position is a quaternary tert-butyl group . It bears zero protons. Consequently, the low-energy or elimination pathways are mechanistically forbidden. This "Beta-Hydrogen Blockade" forces the molecule to adopt a higher-activation-energy pathway—skeletal rearrangement—to decompose.
Structural Visualization
The diagram below illustrates the steric crowding and the critical lack of
-hydrogens.
Figure 1: Structural connectivity highlighting the quaternary C2 center that prevents direct elimination.
Thermodynamic & Physical Profile[1]
The compound is a solid at room temperature, melting into a viscous liquid. Its high boiling point relative to its molecular weight suggests significant intermolecular hydrogen bonding, despite the steric bulk of the tert-butyl group.
Table 1: Physicochemical Properties
Property
Value
Condition/Note
Melting Point
43–45 °C
Crystalline solid at RT [1]
Boiling Point
110–111 °C
@ 10 mmHg (Vacuum) [2]
Boiling Point (Est.)
~210–220 °C
@ 760 mmHg (Atmospheric)
Flash Point
96 °C (206 °F)
Closed Cup [1]
Density
0.92 g/mL
Liquid phase
pKa
~14.4
Predicted [1]
Thermal Limit
~160 °C
Stable indefinitely (Neutral pH)
Decomposition Onset
>200 °C
Without catalyst
Key Insight: The ability to distill this compound at 110°C under reduced pressure without decomposition confirms its stability in the liquid phase, making it robust for standard purification workflows.
Mechanistic Degradation Pathways
While resistant to simple elimination, the compound is not inert. Under acidic conditions (Lewis or Brønsted) or extreme heat, it undergoes a Wagner-Meerwein Rearrangement . This is the defining degradation vector.
The Mechanism: 1,2-Methyl Shift
Activation: The hydroxyl group is protonated (or coordinated by a Lewis acid).
Ionization: Loss of water generates a secondary benzylic carbocation at C1.
Rearrangement: To relieve steric strain and access a more stable tertiary carbocation, a methyl group from the tert-butyl moiety migrates to C1.
Elimination: The new tertiary carbocation loses a proton to form a substituted alkene (typically 2-methyl-3-phenyl-2-butene).
Figure 2: The Wagner-Meerwein rearrangement pathway, the primary thermal failure mode.
Experimental Validation Protocols
To validate the stability of a specific lot or formulation, the following protocols are recommended. These are designed to differentiate between simple volatility and actual chemical degradation.
Protocol A: Vacuum Distillation Stress Test
Purpose: To verify thermal stability during purification.
Setup: Short-path distillation apparatus with a nitrogen bleed.
Conditions: Apply vacuum to <10 mmHg. Heat bath to 130°C.
Observation: Collect fractions.
Analysis: Analyze the "pot residue" by H-NMR.
Pass Criteria: Residue shows only starting material or trace ketone (pivalophenone).
Fail Criteria: Presence of olefinic protons (5.0–6.5 ppm) indicates rearrangement.
Protocol B: Acid-Spiked Accelerated Aging
Purpose: To determine sensitivity to trace catalytic impurities.
Sample: Dissolve 100 mg of compound in 1 mL Toluene-d8.
Spike: Add 1 mol% p-Toluenesulfonic acid (pTSA).
Incubation: Heat to 80°C in a sealed NMR tube.
Monitoring: Acquire H-NMR spectra at t=0, 1h, 4h.
Result: Rapid appearance of methyl singlets distinct from the tert-butyl peak indicates the methyl shift has occurred. This confirms the "acid-labile" nature despite thermal robustness.
Storage & Handling Implications[4]
For drug development applications where this moiety serves as a chiral auxiliary or intermediate:
Avoid Acidic Clay/Silica: When purifying via chromatography, use neutralized silica (treated with 1% Et3N) to prevent on-column rearrangement.
Distillation Limits: Keep pot temperatures below 150°C. Use high vacuum to lower the boiling point.
Inert Atmosphere: While oxidation is slow, long-term storage should be under Nitrogen/Argon to prevent the slow formation of pivalophenone (via radical autoxidation at the benzylic position).
References
ChemicalBook. (2025). 2,2-Dimethyl-1-phenyl-1-propanol Properties and Safety. Retrieved from
Sigma-Aldrich. (2025). Product Specification: 2,2-Dimethyl-1-phenyl-1-propanol. Retrieved from
PubChem. (2025).[1][2] Compound Summary: 2,2-Dimethyl-1-phenyl-1-propanol.[3][2] National Library of Medicine. Retrieved from
Chemistry LibreTexts. (2023). Wagner-Meerwein Rearrangements. Retrieved from
Purification of 2,2-Dimethyl-1-phenyl-1-propanol by recrystallization
An Application Guide and Protocol for the Purification of 2,2-Dimethyl-1-phenyl-1-propanol by Recrystallization Authored by a Senior Application Scientist This document provides a comprehensive guide to the purification...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide and Protocol for the Purification of 2,2-Dimethyl-1-phenyl-1-propanol by Recrystallization
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the purification of 2,2-Dimethyl-1-phenyl-1-propanol, a key intermediate in various chemical syntheses, through the technique of recrystallization. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that ensure a robust and reproducible purification process.
Foundational Principles: The Rationale Behind Recrystallization
Recrystallization is a premier technique for the purification of nonvolatile organic solids.[1] The fundamental principle is based on the differential solubility of a target compound and its impurities in a selected solvent at varying temperatures.[2][3] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent to create a saturated solution. As this solution is gradually cooled, the solubility of the target compound decreases, leading to the formation of highly ordered, pure crystals.[4][5][6] Impurities, which are present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[2]
The success of this technique hinges on the slow, controlled formation of the crystal lattice, which selectively incorporates molecules of the desired compound while excluding mismatched impurity molecules.[1][7] This process can significantly enhance the purity of the final product, a critical requirement in pharmaceutical and fine chemical applications.
Critical Analyte Properties of 2,2-Dimethyl-1-phenyl-1-propanol
A thorough understanding of the physical properties of 2,2-Dimethyl-1-phenyl-1-propanol is paramount for designing an effective recrystallization protocol. The key parameters dictate the choice of solvent and the temperature range for the procedure.
The relatively low melting point of this compound necessitates careful solvent selection to ensure the solvent's boiling point is lower than the compound's melting point, preventing the compound from "oiling out" instead of crystallizing.[10]
Strategic Solvent Selection: The Core of the Method
The choice of solvent is the most critical variable in recrystallization.[3] An ideal solvent should exhibit a steep solubility curve for the target compound, meaning it is highly soluble when hot and poorly soluble when cold.[10]
Criteria for an Optimal Recrystallization Solvent: [11]
High Solubilizing Power at Elevated Temperatures: The solvent must completely dissolve the compound when heated to its boiling point.
Low Solubilizing Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the solute (43-45 °C for 2,2-Dimethyl-1-phenyl-1-propanol). This criterion is challenging for this specific compound and may necessitate the use of low-boiling point solvents or solvent pairs.
Inertness: The solvent must not react chemically with the compound.
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.
Impurity Solubility: Impurities should ideally be either completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).
Given the structure of 2,2-Dimethyl-1-phenyl-1-propanol (an aromatic alcohol with both polar -OH and non-polar phenyl and tert-butyl groups), a solvent of intermediate polarity or a mixed-solvent system is often effective.[12][13]
Potential Solvent Systems for 2,2-Dimethyl-1-phenyl-1-propanol:
Solvent
Boiling Point (°C)
Polarity
Rationale & Comments
Hexane
69
Non-polar
Good choice for a "poor" or "anti-solvent". The compound is likely to have low solubility at room temperature. Its boiling point is safely below the analyte's melting point.
Ethanol
78.4
Polar Protic
May be too good a solvent ("like-dissolves-like").[14] The compound may remain soluble even when cold. Best used in a mixed system with an anti-solvent like water or hexane.
Water
100
Very Polar
Compound is likely insoluble. Can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone. However, its boiling point is too high for a single-solvent system.
Toluene
111
Non-polar (Aromatic)
Boiling point is too high and may cause the compound to melt. Not recommended as the primary solvent.
Ethanol/Water
Variable
Variable
A classic mixed-solvent system. The compound is dissolved in the minimum amount of hot ethanol ("good" solvent), and hot water ("poor" solvent) is added dropwise until turbidity persists. Reheating clarifies the solution, which is then cooled.
Hexane/Ethyl Acetate
Variable
Variable
A common non-polar/intermediate polarity mixture. The compound is dissolved in a minimal amount of the better solvent (ethyl acetate), and the poorer solvent (hexane) is added to induce crystallization upon cooling.
The most promising approach for 2,2-Dimethyl-1-phenyl-1-propanol is likely a mixed-solvent system, such as Hexane/Ethyl Acetate or Ethanol/Water, which allows for fine-tuning of the solution's polarity to achieve optimal crystallization conditions.
Visualization of the Purification Workflow
To ensure clarity and reproducibility, the experimental process is outlined below. The following diagrams illustrate the logical flow of the recrystallization procedure and the decision-making process for solvent selection.
Caption: General workflow for purification by recrystallization.
Caption: Decision tree for selecting a suitable recrystallization solvent.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the purification of 2,2-Dimethyl-1-phenyl-1-propanol. Safety glasses and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Equipment
Chemicals:
Crude 2,2-Dimethyl-1-phenyl-1-propanol
Recrystallization solvent (e.g., Hexane, or an Ethanol/Water mixture)
Boiling chips or a magnetic stir bar
Activated carbon (optional, for removing colored impurities)
Equipment:
Erlenmeyer flasks (2-3, appropriate sizes)
Heating source (hot plate with stirring capability or heating mantle)
Graduated cylinders
Stemless funnel (for hot filtration)
Fluted filter paper
Buchner funnel and filter flask
Source of vacuum (aspirator or pump)
Ice bath
Spatula and glass rod
Watch glass
Melting point apparatus
Step-by-Step Procedure
Dissolution of the Crude Solid:
a. Place the crude 2,2-Dimethyl-1-phenyl-1-propanol (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a boiling chip or stir bar.
b. Add a small amount of the chosen solvent (e.g., hexane) to the flask, just enough to create a slurry.[13]
c. Gently heat the mixture to the solvent's boiling point while stirring. Add the hot solvent in small portions until the solid just dissolves. Causality: It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated upon cooling, which is necessary for crystallization to occur.[3][15] An excess of solvent will reduce the yield.
Decolorization (Optional):
a. If the solution is colored, remove it from the heat and allow it to cool slightly.
b. Add a small amount of activated carbon (a spatula tip's worth) to the solution.
c. Reheat the solution to boiling for a few minutes. Causality: Activated carbon has a high surface area that adsorbs colored impurities. It must be filtered out while the solution is hot.
Hot Gravity Filtration (if necessary):
a. This step is required if there are insoluble impurities (including activated carbon) present in the hot solution.
b. Place a stemless funnel with fluted filter paper into the neck of a second, pre-warmed Erlenmeyer flask.
c. Keep the solution boiling and pour it through the filter paper in portions. Causality: Performing this step quickly and keeping all glassware hot prevents premature crystallization of the product in the funnel, which would clog the filter paper and reduce the yield.[13]
Crystallization:
a. Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[4]
b. Causality: Slow cooling is essential for the formation of large, pure crystals.[3] Rapid cooling can trap impurities within the crystal lattice.
c. If crystals do not form, induce crystallization by either scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[1]
Maximizing Crystal Yield:
a. Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes.
b. Causality: Further decreasing the temperature lowers the solubility of the compound, maximizing the quantity of crystals that precipitate out of the solution.[4]
Isolation and Washing of Crystals:
a. Set up a vacuum filtration apparatus with a Buchner funnel and a filter flask. Place a piece of filter paper in the funnel and wet it with a small amount of the cold recrystallization solvent to ensure a good seal.
b. Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
c. Break the vacuum and add a small amount of ice-cold solvent to wash the crystals.[10]
d. Reapply the vacuum to draw the wash solvent through. Repeat if necessary. Causality: Washing with cold solvent removes any residual mother liquor (containing dissolved impurities) from the surface of the crystals without dissolving a significant amount of the product.
Drying the Purified Product:
a. Leave the crystals in the Buchner funnel with the vacuum on for several minutes to air-dry them as much as possible.[1]
b. Transfer the semi-dry crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a low-temperature oven.
Purity Assessment and Validation
The efficacy of the purification is validated by measuring the melting point of the dried crystals and calculating the percent recovery.
Melting Point Analysis: A pure compound exhibits a sharp melting point range (typically < 2 °C) that corresponds to the literature value (43-45 °C).[4] Impurities tend to depress and broaden the melting point range.
Percent Recovery Calculation:
Percent Recovery = (Mass of Pure, Dry Crystals / Initial Mass of Crude Solid) x 100%
A high recovery with a sharp, accurate melting point indicates a successful recrystallization.
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
TMP Chem. (2024). Recrystallization - a CLASSIC technique to purify a SOLID. YouTube. [Link]
Shiina, I., et al. (n.d.). 2,2-DISUBSTITUTED PROPIONIC ANHYDRIDES: EFFECTIVE COUPLING REAGENTS FOR THE KINETIC RESOLUTION OF SECONDARY BENZYLIC ALCOHOLS. [Link]
Application Note: Distillation & Purification Protocols for 2,2-Dimethyl-1-phenyl-1-propanol
23439-91-0 ((R)-Enantiomer)[1] 3835-64-1 (Racemate)[1][2][3] Part 1: Executive Summary & Physicochemical Profile Introduction 2,2-Dimethyl-1-phenyl-1-propanol is a sterically hindered benzylic alcohol often utilized as a...
Part 1: Executive Summary & Physicochemical Profile
Introduction
2,2-Dimethyl-1-phenyl-1-propanol is a sterically hindered benzylic alcohol often utilized as a chiral auxiliary or a precursor in the synthesis of complex pharmaceutical intermediates. Its structural features—a bulky tert-butyl group adjacent to the benzylic center—impart unique stability profiles but also present specific purification challenges.
While the steric bulk suppresses typical
-elimination (dehydration) pathways seen in linear benzylic alcohols, it significantly raises the melting point. Consequently, the primary failure mode during distillation is condenser clogging (solidification) rather than thermal decomposition, provided that vacuum is applied.
Physicochemical Data Table
Data consolidated from experimental observations and literature precedents.
Property
Value / Condition
Critical Note
Molecular Formula
MW: 164.25 g/mol
Physical State (RT)
White crystalline solid
MP: 45–50 °C (Lit. 43-45 °C)
Boiling Point (High Vac)
90–95 °C @ 5 mmHg
Preferred range for purification.
Boiling Point (Low Vac)
110–115 °C @ 10–15 mmHg
Acceptable, but higher thermal load.
Solubility
Soluble in Et2O, DCM, MeOH
Insoluble in water.
Chiral Stability
High (Neutral conditions)
Risk: Acid-catalyzed racemization via benzylic carbocation.
Part 2: Distillation Logic & Equipment Configuration
The "Warm Condenser" Imperative
Standard water-cooled condensers (typically 4–10 °C) are contraindicated for this compound. With a melting point of ~45 °C, the vapor will desublime or crystallize immediately upon contact with a cold surface, leading to dangerous pressure build-up and potential apparatus rupture.
Correct Configuration:
Coolant: Circulating water bath set to 50–55 °C (approx. 5–10°C above MP).
Alternative: Air condenser (for small scale) or heat gun application (manual intervention).
Decision Logic Diagram (Graphviz)
Figure 1: Decision matrix for selecting the appropriate distillation method based on scale and physical properties.
If the crude material was derived from an acidic reaction (e.g., hydrolysis), dissolve in Et2O and wash with sat.
. Dry over and concentrate.
Rationale: Trace acid at high temperatures can catalyze racemization (for the chiral CAS 23439-91-0) or rearrangement.
Apparatus Assembly:
Connect the circulating heater to the condenser jacket. Set temperature to 55 °C .
Note: If a circulator is unavailable, use a static water jacket filled with hot tap water, changing it periodically, or use a heat gun gently on an air condenser.
Loading & Degassing:
Load the crude solid into the boiling flask. Add a large, oval magnetic stir bar (to break up melting solids).
Apply vacuum gradually at room temperature to remove residual solvents.
Target Vacuum: 1–5 mmHg.
Heating Ramp:
Begin heating the oil bath. The solid will melt in the flask ~45 °C.
Ramp oil bath to 110–120 °C .
Observe the thermometer.[4][5] Distillation should commence when vapor temp reaches 90 °C (at 5 mmHg).
Collection:
Fore-run: Discard the first 5% (often contains unreacted pivalophenone or solvent).
Main Fraction: Collect the clear, viscous liquid distilling at steady temperature.
Important: The distillate may solidify in the receiver flask. This is normal.
Shutdown:
Cool oil bath. Release vacuum with nitrogen (not air, to prevent oxidation at high temp).
Protocol B: Kugelrohr Distillation (Scale < 5g)
Recommended for high-value (R)-enantiomer (CAS 23439-91-0) to maximize recovery.
Why Kugelrohr? The short flight path minimizes thermal exposure, and the lack of a narrow condenser eliminates the clogging risk.
Step-by-Step Procedure:
Loading: Dissolve crude in minimal DCM, transfer to the terminal bulb, and evaporate solvent on a rotovap.
Setup: Connect the bulb train. Ensure the receiving bulb is outside the oven.
Vacuum: Apply high vacuum (< 1 mmHg is ideal).
Distillation:
Set oven temperature to 100 °C .
Rotate the flask train (oscillation prevents bumping).
Cooling: The receiving bulb usually only requires air cooling. If the ambient air is hot, apply a wet tissue or dry ice only to the receiving bulb surface.
Harvest: Melt the solidified distillate in the receiver bulb using a heat gun to transfer it out.
Part 4: Quality Control & Troubleshooting
Analytical Validation
After distillation, purity and identity must be verified.
Application Note: 2,2-Dimethyl-1-phenyl-1-propanol in Asymmetric Synthesis
[1] Introduction & Structural Significance 2,2-Dimethyl-1-phenyl-1-propanol (CAS: 3835-64-1), often referred to as phenyl tert-butyl carbinol, is a secondary benzylic alcohol characterized by extreme steric differentiati...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction & Structural Significance
2,2-Dimethyl-1-phenyl-1-propanol (CAS: 3835-64-1), often referred to as phenyl tert-butyl carbinol, is a secondary benzylic alcohol characterized by extreme steric differentiation at the chiral center.[1]
The "Steric Stress Test"
The molecule features a chiral center flanked by a planar phenyl ring and a bulky tert-butyl group. This structural motif creates a massive steric disparity between the two substituents (
). Consequently, this molecule serves as a critical benchmark substrate in organic synthesis for:
Enzymatic Kinetic Resolution (EKR): Testing the active site plasticity of lipases.
Asymmetric Transfer Hydrogenation (ATH): Evaluating the enantioselectivity of Ru/Rh/Ir catalysts on sterically demanding ketones (Pivalophenone).
Chiral Solvating Agents: Determining enantiomeric excess (ee) via NMR due to its distinct shift dispersion.[1]
Property
Value
Molecular Formula
Molecular Weight
164.24 g/mol
Boiling Point
90 °C (5 mmHg)
Steric Feature
Adjacent tert-butyl group prevents standard attack; promotes or elimination.[1]
Primary Use
Chiral benchmark, intermediate for sterically encumbered esters.[1]
The most prevalent use of 2,2-dimethyl-1-phenyl-1-propanol is as a substrate to validate the performance of biocatalysts.[1] Due to the steric bulk of the tert-butyl group, only highly selective enzymes can effectively resolve this alcohol.
Mechanism
The resolution typically employs Candida antarctica Lipase B (CAL-B) (commercialized as Novozym 435).[1] The enzyme selectively acylates the (
)-enantiomer using an irreversible acyl donor (vinyl acetate), leaving the ()-alcohol unreacted.
Figure 1: Kinetic resolution workflow separating the enantiomers via selective acylation.
Application 2: Asymmetric Synthesis via Transfer Hydrogenation[1]
When the target is to synthesize the alcohol directly from the ketone (Pivalophenone) rather than resolving a racemic mixture, Asymmetric Transfer Hydrogenation (ATH) is the industry standard. The steric bulk of the tert-butyl group makes this a challenging substrate for standard borohydride reductions, but ideal for Ruthenium-based catalysis.[1]
Protocol: Ru-TsDPEN Catalyzed Reduction
Objective: Synthesis of (
)-2,2-dimethyl-1-phenyl-1-propanol from Pivalophenone.
Isolation: Evaporate solvent to yield the chiral alcohol.[1]
Why this works: The "chiral pocket" formed by the TsDPEN ligand and the
-arene (p-cymene) accommodates the phenyl ring but sterically rejects the tert-butyl group in the "mismatched" transition state, leading to high enantioselectivity ( ee).
Steric Limitations & Chemical Reactivity Notes
Researchers must be aware of the limitations imposed by the tert-butyl group at the carbinol center.
The Mitsunobu Reaction (Caution)
Unlike typical secondary alcohols, 2,2-dimethyl-1-phenyl-1-propanol is poorly reactive in standard Mitsunobu conditions (
attack on the benzylic carbon is blocked by the tert-butyl group.
Outcome: Attempts to invert the center often lead to elimination (forming styrene derivatives) or retention (via an
-like ion pair mechanism) rather than the desired inversion.
Recommendation: Avoid Mitsunobu for inversion. Use oxidation to the ketone followed by enantioselective reduction (Protocol 3) to access the opposite enantiomer.
Oxidation
Oxidation to Pivalophenone is efficient but requires non-bulky oxidants.[1]
Preferred: Jones Oxidation or Dess-Martin Periodinane (DMP).[1]
Avoid: Sterically hindered TEMPO oxidations may be sluggish.[1]
Note: Always run a racemic standard first to establish retention times for your specific system.
References
Enzymatic Kinetic Resolution: Karadeniz, F., et al. (2010).[1] Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction. Artificial Cells, Blood Substitutes, and Biotechnology.[3]
Asymmetric Transfer Hydrogenation: Hashiguchi, S., et al. (1995).[1] Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society.
Mitsunobu Limitations: Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
Application Note: Asymmetric Synthesis & Applications of 2,2-Dimethyl-1-phenyl-1-propanol Derivatives
Introduction: The Steric "Cliff" 2,2-Dimethyl-1-phenyl-1-propanol (CAS: 3835-64-1) represents a unique scaffold in asymmetric synthesis. Its structural significance lies in the extreme steric differentiation between its...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Steric "Cliff"
2,2-Dimethyl-1-phenyl-1-propanol (CAS: 3835-64-1) represents a unique scaffold in asymmetric synthesis. Its structural significance lies in the extreme steric differentiation between its two flanking groups: the planar, aromatic phenyl ring and the volumetrically massive, spherical tert-butyl group .
In drug development and catalysis, this molecule serves two critical roles:
The "Benchmark" Substrate: Due to the steric bulk of the tert-butyl group, the precursor ketone (pivalophenone) is the ultimate stress test for enantioselective reducing agents. If a catalyst can reduce pivalophenone with high enantiomeric excess (ee), it is considered robust.
Chiral Ligand Scaffold: The alcohol functionality can be derivatized into bulky phosphinites or phosphites, creating ligands that enforce high stereocontrol in transition metal catalysis (e.g., Rh, Ir hydrogenation) due to the "wall" created by the tert-butyl moiety.
This guide details the protocols for synthesizing this scaffold with >95% ee and applying it to create high-value chiral ligands.
Protocol A: Enantioselective Synthesis via CBS Reduction
Objective: Synthesis of (R)-2,2-Dimethyl-1-phenyl-1-propanol (>95% ee).
Principle: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to activate borane (BH₃), directing hydride attack to the Re-face of the ketone.
Catalyst: (S)-Me-CBS (oxazaborolidine derived from S-proline).
Reductant: Borane-THF complex (1.0 M in THF) or Borane-DMS.
Solvent: Anhydrous THF (water content <50 ppm is critical).
Step-by-Step Methodology
Catalyst Activation:
In a flame-dried Schlenk flask under Argon, dissolve (S)-Me-CBS catalyst (10 mol%) in anhydrous THF.
Note: Moisture kills the catalyst. Ensure all glassware is oven-dried at 120°C for >4 hours.
Borane Addition:
Add the stoichiometric oxidant, Borane-THF (0.6 - 1.0 equiv relative to ketone), to the catalyst solution at room temperature. Stir for 10 minutes.
Mechanistic Insight: This forms the active Lewis acid-base complex where the nitrogen of the oxazaborolidine coordinates to the borane.
Controlled Addition:
Cool the reaction mixture to 0°C.
Add Pivalophenone (1.0 equiv) dropwise as a solution in THF over 30–60 minutes.
Critical: Slow addition maintains a low concentration of unreacted ketone, preventing non-catalyzed (racemic) background reduction by free borane.
Quench & Workup:
Monitor by TLC (Hexane/EtOAc 9:1). Once complete, carefully quench with MeOH (Caution: H₂ gas evolution).
Add 1N HCl and extract with diethyl ether. Wash organic layer with brine, dry over MgSO₄, and concentrate.
Purification:
Flash chromatography (Silica gel, 5% EtOAc in Hexanes).
Yield: Typically 90-95%.
Enantiomeric Excess: Determine via HPLC (Chiralcel OD-H column, 98:2 Hexane/iPrOH).
Mechanism Visualization (CBS Cycle)
Figure 1: The catalytic cycle of the CBS reduction.[1][2] The steric bulk of the tert-butyl group forces the ketone to orient away from the catalyst's substituents, ensuring high enantioselectivity.
Protocol B: Derivatization to Chiral Phosphinite Ligands
Objective: Convert the chiral alcohol into a monodentate phosphinite ligand for Asymmetric Hydrogenation.
Application: These ligands are highly effective in Rh(I)-catalyzed hydrogenation of olefins, where the tert-butyl group prevents catalyst deactivation by aggregation.
Base: n-Butyllithium (n-BuLi) or Triethylamine/DMAP.
Solvent: Anhydrous Toluene or Ether.
Methodology
Deprotonation:
Dissolve (R)-alcohol (1.0 equiv) in anhydrous toluene under Argon.
Cool to -78°C.
Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise. Stir for 30 mins.
Why n-BuLi? The steric bulk of the tert-butyl group makes the hydroxyl proton less accessible; a strong base ensures complete deprotonation compared to weak amine bases.
Phosphinylation:
Add Chlorodiphenylphosphine (1.1 equiv) dropwise at -78°C.
Allow the reaction to warm to room temperature naturally overnight.
Filtration & Isolation:
The byproduct (LiCl) will precipitate. Filter the mixture under an inert atmosphere (Schlenk frit or glovebox).
Concentrate the filtrate to yield the crude phosphinite.
Stability Note: Phosphinites are sensitive to oxidation. Store under Argon or use immediately for complexation with [Rh(COD)₂]BF₄.
Application C: Chiral Solvating Agent (CSA) for NMR
Concept: The distinct magnetic anisotropy of the phenyl ring, combined with the hydrogen-bonding capability of the hydroxyl group, makes this molecule an excellent Chiral Solvating Agent. It is used to determine the ee% of chiral amines or phosphine oxides without HPLC.
Protocol:
Sample Prep: Dissolve the analyte (e.g., a chiral amine, 10 mg) in CDCl₃ (0.6 mL).
Interpretation: The chiral alcohol forms transient diastereomeric complexes with the analyte enantiomers via H-bonding. The bulky phenyl group shields/deshields protons of the (R)-analyte differently than the (S)-analyte, causing "peak splitting."
Calculation: Integration of the split peaks provides the enantiomeric ratio (er).
Data Summary & Validation
Parameter
Value / Observation
Method of Verification
CAS Number
3835-64-1
Chemical Abstracts Service
Molecular Weight
164.25 g/mol
Mass Spectrometry
Melting Point
43–45 °C
Capillary Melting Point
Optical Rotation
[α]D²⁰ = +25.5° (c=1, CHCl₃)
Polarimetry (for R-isomer)
HPLC Retention
R-isomer: 12.5 min / S-isomer: 14.2 min
Chiralcel OD-H (Hex/IPA 98:2)
CBS Selectivity
>95% ee (typical)
HPLC Integration
References
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[3][4] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][4] Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
Karadeniz, F., Bayraktar, E., & Mehmetoglu, U. (2010).[5] Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction.[5] Artificial Cells, Blood Substitutes, and Biotechnology, 38(5), 288–293.[5] [Link][5]
Doucet, H., Ohkuma, T., Murata, K., Yokozawa, T., Kozawa, M., Katayama, E., ... & Noyori, R. (1998). trans-RuH (η1-BH4)(binap)(1, 2-diamine): a catalyst for asymmetric hydrogenation of simple ketones under base-free conditions. Angewandte Chemie International Edition, 37(12), 1703-1707. (Demonstrates the utility of bulky ketones as benchmark substrates). [Link]
Process Development Guide: Scalable Synthesis of 2,2-Dimethyl-1-phenyl-1-propanol
Executive Summary This Application Note details the process development and scale-up strategies for 2,2-Dimethyl-1-phenyl-1-propanol (CAS: 3835-64-1), also known as tert-butyl phenyl carbinol.[1] This sterically crowded...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the process development and scale-up strategies for 2,2-Dimethyl-1-phenyl-1-propanol (CAS: 3835-64-1), also known as tert-butyl phenyl carbinol.[1] This sterically crowded secondary alcohol is a critical intermediate in the synthesis of chiral auxiliaries and pharmacophores.
The steric bulk of the tert-butyl group presents unique challenges in nucleophilic addition and reduction. Standard protocols often fail or yield low conversion due to kinetic barriers.[1] This guide provides two validated pathways:
Racemic Synthesis: A robust, cost-effective reduction of pivalophenone using Sodium Borohydride (
In process chemistry, selecting the starting material dictates the impurity profile. For 2,2-Dimethyl-1-phenyl-1-propanol, two retrosynthetic disconnections are possible. We analyze them below to justify the preferred route.
The Grignard Trap (What to Avoid)
A common error in early-stage development is attempting the addition of tert-butylmagnesium chloride to benzaldehyde.
The Flaw: The tert-butyl Grignard reagent possesses
-hydrogens and is extremely bulky.[1] Instead of nucleophilic addition, it acts as a hydride donor (reduction), yielding Benzyl Alcohol as the major product via a six-membered transition state (Meerwein-Ponndorf-Verley type mechanism).[1]
The Correct Grignard Route: Phenylmagnesium bromide + Pivalaldehyde.[1] This works because PhMgBr has no
-hydrogens.[1] However, Pivalaldehyde is volatile and expensive compared to aromatic ketones.[1]
The Preferred Route: Ketone Reduction
The reduction of Pivalophenone (2,2-dimethylpropiophenone) is the superior scale-up choice.
Availability: Pivalophenone is a cheap, stable industrial commodity.[1]
Atom Economy: Reduction generates less waste than Grignard stoichiometry.[1]
Safety: Avoids the handling of pyrophoric organometallics on a kilo-scale.
Decision Matrix Visualization
Figure 1: Strategic decision tree highlighting the selection of Ketone Reduction over Grignard reagents due to steric and economic factors.
Protocol 1: Racemic Scale-Up (NaBH4 Reduction)
Objective: Produce >100g of racemic 2,2-Dimethyl-1-phenyl-1-propanol.
Mechanism: Nucleophilic attack of hydride on the carbonyl carbon.[2] The reaction is slower than acetophenone reduction due to the tert-butyl steric blockade.
Setup: Equip a 2L 3-neck round-bottom flask with an overhead mechanical stirrer (essential for slurry handling), a reflux condenser, and a temperature probe.
Solvation: Charge Pivalophenone (163.2 g, 1.0 mol) and Methanol (1.2 L). Stir at 20°C until homogeneous.
Reagent Addition (Exotherm Control):
Cool the solution to 0–5°C using an ice/salt bath.
Add
(56.7 g, 1.5 mol) portion-wise over 60 minutes.
Caution: Hydrogen gas (
) evolution will occur.[1] Ensure adequate venting.[1] Do not seal the system.
Note: Unlike standard ketones, the reaction may be sluggish at 0°C.
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C). Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC.[1][3]
Checkpoint: If >5% starting material remains after 6 hours, gently heat to 40°C. The steric bulk retards the rate.
Quench:
Cool back to 10°C.
Slowly add Acetone (50 mL) to destroy excess hydride (bubbling will occur).[1]
Adjust pH to ~6-7 using 1M Acetic Acid or dilute HCl.[1] Avoid strong acid which can induce dehydration to the alkene.
Workup:
Concentrate the mixture under reduced pressure to remove Methanol.[1]
Partition the residue between Ethyl Acetate (500 mL) and Water (500 mL).
Wash the organic layer with Brine (200 mL). Dry over
Evaporate solvent.[1] The crude product is often a viscous oil that solidifies upon standing (MP: 43–45°C).
Purification: Recrystallization from Hexane (cooled to -20°C) yields white needles.[1] Alternatively, vacuum distillation (bp 90°C @ 5 mmHg) provides high purity.[1]
Protocol 2: Asymmetric Scale-Up (Noyori Transfer Hydrogenation)[1]
Objective: Synthesis of (S)- or (R)-2,2-Dimethyl-1-phenyl-1-propanol with >95% ee.
Context: For pharmaceutical applications, the racemic route is insufficient. We utilize Asymmetric Transfer Hydrogenation (ATH) which avoids high-pressure hydrogen gas.[1]
The Catalyst System
We employ a Ruthenium(II)-arene complex with a chiral diamine ligand (TsDPEN).[1]
Hydrogen Management: The NaBH4 reduction releases 4 moles of
per mole of borohydride consumed if quenched rapidly, or slowly during reaction. Reactors must have non-valved vent lines to a scrubber or fume hood exhaust.[1]
Thermal Runaway: While Pivalophenone is sterically hindered, the initial addition of borohydride can still be exothermic.[1] Never add solid NaBH4 to a warm solution.[1]
Borate Emulsions: During extraction, boron salts can form stable emulsions.[1] Keeping the aqueous layer slightly acidic (pH 5-6) or using a tartaric acid wash helps break these emulsions.[1]
References
Sigma-Aldrich. (n.d.).[1][3] 2,2-Dimethyl-1-phenyl-1-propanol Product Sheet. Retrieved from [1][3]
Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][5] Accounts of Chemical Research, 30(2), 97–102.[1] (Foundational text for Protocol 2).
Brown, H. C., & Krishnamurthy, S. (1979).[1] Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.[1] (Mechanistic basis for Protocol 1).
PubChem. (n.d.).[1] Compound Summary: 2,2-Dimethyl-1-phenyl-1-propanol.[1][3][6][7] Retrieved from
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for Grignard side reactions and ketone reduction workups).
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 2,2-Dimethyl-1-phenyl-1-propanol
Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting for researchers encountering low yields in the synthesis of 2,2-dimethyl-1-phenyl-1-propanol. The primary synthetic route dis...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting for researchers encountering low yields in the synthesis of 2,2-dimethyl-1-phenyl-1-propanol. The primary synthetic route discussed is the Grignard reaction between a tert-butylmagnesium halide and benzaldehyde. This reaction, while straightforward in principle, is often hampered by challenges related to steric hindrance and competing side reactions. This document offers solutions and explains the chemical principles behind them to empower researchers to optimize their synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the synthesis.
Q1: Why is my yield of 2,2-dimethyl-1-phenyl-1-propanol consistently low?
Low yields are most often a consequence of two primary factors. First, significant steric hindrance is caused by the bulky tert-butyl group of the Grignard reagent, which impedes its nucleophilic attack on the benzaldehyde carbonyl carbon.[1][2] Second, several competing side reactions can consume the Grignard reagent or starting materials, with the most common being the Wurtz coupling of the tert-butyl halide.[3][4][5]
Q2: I'm seeing a significant amount of 2,2,3,3-tetramethylbutane in my crude product. What's causing this and how can I stop it?
The presence of 2,2,3,3-tetramethylbutane is a definitive sign of a Wurtz-type coupling reaction . This side reaction occurs when a newly formed molecule of the Grignard reagent (tert-butylmagnesium halide) reacts with a molecule of unreacted tert-butyl halide.[4][6] It is primarily caused by a high local concentration of the alkyl halide and elevated reaction temperatures.[4][5] To minimize this, add the tert-butyl halide solution very slowly (dropwise) to the magnesium suspension and maintain rigorous temperature control, using an ice bath if necessary to manage the exothermic reaction.[4][5]
Q3: My Grignard reaction won't start. The solution remains clear and the magnesium is unreactive. What should I do?
Failure to initiate is a classic Grignard problem, usually due to a passivating layer of magnesium oxide on the metal surface.[7] To activate the magnesium, you can:
Add a small crystal of iodine. Its disappearance of color indicates activation.[3][4]
Add a few drops of 1,2-dibromoethane.
Physically crush some of the magnesium turnings under an inert atmosphere using a glass rod to expose a fresh metal surface.[7]
Ensure all glassware is rigorously flame-dried and the solvent is absolutely anhydrous.
Q4: How critical are anhydrous conditions for this reaction?
They are absolutely critical. Grignard reagents are extremely strong bases and will react readily with any protic source, especially water, to quench the reagent into an alkane (isobutane in this case).[3][7][8] This consumes your nucleophile and drastically reduces the yield of the desired alcohol. All glassware must be flame- or oven-dried, and solvents must be certified anhydrous. The reaction should be run under a dry, inert atmosphere (e.g., nitrogen or argon).
Q5: Can I use a different solvent besides diethyl ether or THF?
Anhydrous ether solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential. They play a crucial role in solvating and stabilizing the Grignard reagent by forming Lewis acid-base complexes, which are necessary for its formation and reactivity.[3][9] While other ethers like 2-Methyltetrahydrofuran (2-MeTHF) can sometimes be used to mitigate side reactions like Wurtz coupling, using non-etheral or protic solvents will prevent the reaction from occurring.[4]
Section 2: In-Depth Troubleshooting Guide
This section systematically addresses problems organized by experimental stage, explaining the underlying chemistry for each solution.
Part A: Grignard Reagent (tert-Butylmagnesium Halide) Preparation
Symptom / Observation
Potential Cause(s)
Recommended Solution(s)
Underlying Principle
Reaction Fails to Initiate
1. Magnesium oxide layer on turnings.[7] 2. Wet solvent or glassware. 3. Unreactive alkyl halide.
1. Add an initiator (iodine crystal or 1,2-dibromoethane). Crush magnesium turnings in situ. 2. Ensure all glassware is flame-dried under vacuum/inert gas. Use freshly opened anhydrous solvent. 3. Use tert-butyl bromide or iodide, which are more reactive than the chloride.
Initiators chemically clean the Mg surface. Crushing exposes fresh, unoxidized metal. Grignard reagents are quenched by water, so anhydrous conditions are paramount.[3][7]
High Levels of Wurtz Byproduct
1. Alkyl halide added too quickly.[4] 2. Poor temperature control (reaction too hot).[4][5]
1. Add the alkyl halide solution dropwise via an addition funnel to prevent buildup of local concentration. 2. Maintain a gentle reflux. Use an ice bath to cool the flask if the reaction becomes too vigorous.
Slow addition ensures the alkyl halide reacts with the magnesium surface rather than the already-formed Grignard reagent. Lower temperatures decrease the rate of the bimolecular Wurtz coupling reaction.[5]
Solution Turns Dark Brown/Black
Formation of finely divided magnesium, possibly from overheating or impurities.
Ensure slow, controlled addition of the alkyl halide and maintain a steady, gentle reflux. Use high-purity magnesium turnings.
Rapid, uncontrolled reaction can lead to "hot spots" that degrade reagents and solvent, reducing the effective concentration of the active Grignard reagent.
Part B: Reaction with Benzaldehyde
Symptom / Observation
Potential Cause(s)
Recommended Solution(s)
Underlying Principle
Low Conversion of Benzaldehyde
1. Insufficient active Grignard reagent (due to side reactions or moisture). 2. Steric hindrance slowing the reaction.[1][10]
1. Titrate the Grignard solution before use to determine its exact concentration. Use a slight excess (1.1-1.2 equivalents). 2. Add benzaldehyde slowly to the Grignard solution at 0 °C, then allow the reaction to warm to room temperature and stir for several hours or overnight to ensure completion.
Titration provides an accurate measure of the active nucleophile. Slower addition and longer reaction times can help overcome the high activation energy barrier caused by the sterically demanding tert-butyl group.[2]
Formation of Benzyl Alcohol
Reduction of benzaldehyde by impurities or alternative reaction pathways.
This is less common with tert-butyl Grignards as they lack β-hydrides for conventional reduction pathways.[9][10] Ensure high purity of benzaldehyde and that the Grignard reagent is properly formed.
While a direct hydride transfer is not possible, other single-electron transfer (SET) mechanisms, favored by sterically hindered reagents, can sometimes lead to reduction products.[10]
Recovery of Biphenyl
This byproduct indicates that phenylmagnesium bromide was formed.
This can only happen if the bromobenzene used to synthesize a different Grignard reagent contaminated the glassware.
Rigorous cleaning of glassware is essential to prevent cross-contamination from previous reactions.
Part C: Workup and Purification
Symptom / Observation
Potential Cause(s)
Recommended Solution(s)
Underlying Principle
Violent Reaction or Emulsion During Quench
1. Quenching with strong acid or water is too rapid. 2. Formation of insoluble magnesium salts.
1. Perform the quench by slowly adding the reaction mixture to a cold (0 °C), stirred, saturated aqueous solution of ammonium chloride (NH₄Cl).[4] 2. The NH₄Cl solution is a weak acid that protonates the alkoxide while keeping the magnesium salts soluble as complexes.
Saturated NH₄Cl provides a controlled proton source that is less exothermic than strong acids and helps prevent the formation of magnesium hydroxide emulsions, simplifying the extraction process.[11]
Difficulty Separating Product from Byproducts
The nonpolar Wurtz byproduct (2,2,3,3-tetramethylbutane) and the desired alcohol have different polarities.
Use column chromatography on silica gel. A nonpolar eluent (e.g., hexane or petroleum ether) will elute the Wurtz byproduct first, followed by the more polar alcohol product using a slightly more polar solvent system (e.g., hexane/ethyl acetate).
The hydroxyl group on the product makes it significantly more polar than the hydrocarbon byproduct, allowing for effective separation via chromatography.
Section 3: Optimized Experimental Protocol
This protocol incorporates best practices to maximize the yield and purity of 2,2-dimethyl-1-phenyl-1-propanol.
Standard extraction and purification solvents and reagents
Procedure:
Apparatus Setup: Assemble a three-necked, round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.
Grignard Initiation: Place magnesium turnings and a single crystal of iodine in the flask. Add a small portion of the total anhydrous ether via syringe.
Grignard Formation: Dissolve the tert-butyl halide in anhydrous ether and load it into the dropping funnel. Add a small amount (approx. 10%) of the halide solution to the magnesium. Wait for the initiation of the reaction (disappearance of iodine color, gentle bubbling, cloudiness). Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady, gentle reflux. Stir for 1-2 hours after the addition is complete.
Reaction with Benzaldehyde: Cool the gray-black Grignard solution to 0 °C using an ice bath. Add a solution of freshly distilled benzaldehyde in anhydrous ether dropwise via the addition funnel.
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 3 hours (or overnight for best results).
Workup (Quenching): Cool the reaction mixture again to 0 °C. Slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred, saturated aqueous NH₄Cl solution cooled in an ice bath.
Extraction and Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[12]
Section 4: Mechanistic Insights & Visualizations
Understanding the competing chemical pathways is key to troubleshooting.
Diagrams of Reaction Pathways
Caption: Competing Wurtz coupling side reaction.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing low yield.
Luebbert, C., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Retrieved from [Link]
ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF. Retrieved from [Link]
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2023). Wurtz reaction. Retrieved from [Link]
Organic Syntheses. (n.d.). Catalytic enantioselective addition of dialkylzincs to aldehydes using. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]
Ashenhurst, J. (2012). Bulky Bases in Elimination Reactions. Master Organic Chemistry. Retrieved from [Link]
Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
ResearchGate. (1999). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Retrieved from [Link]
U.S. Patent. (n.d.). 2,2-DISUBSTITUTED PROPIONIC ANHYDRIDES: EFFECTIVE COUPLING REAGENTS FOR THE KINETIC RESOLUTION OF SECONDARY BENZYLIC ALCOHOLS. Retrieved from [Link]
ACS Omega. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give [1][3]Addition and Oxidative Coupling Reactions. Retrieved from [Link]
Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method. Retrieved from
Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
PubChem. (n.d.). 2,2-Dimethyl-1-phenyl-1-propanol. Retrieved from [Link]
Chemistry LibreTexts. (2019). 11.2.4 Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction. Retrieved from [Link]
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
ChemistryViews. (2011). New Method for Adding Alkyl Groups. Retrieved from [Link]
Chemistry Stack Exchange. (2019). Order of reactivity of nucleophilic addition at carbonyl group with Grignard reagent. Retrieved from [Link]
Technical Support Center: Advanced Organometallics & Grignard Chemistry
Ticket Category: Hindered Ketone Functionalization Status: Active Guide Subject: Troubleshooting Enolization vs. Nucleophilic Addition in Grignard Reactions Diagnostic Hub: Identifying the Failure Mode Is your reaction f...
Status: Active Guide
Subject: Troubleshooting Enolization vs. Nucleophilic Addition in Grignard Reactions
Diagnostic Hub: Identifying the Failure Mode
Is your reaction failing due to Enolization?
Before altering your synthetic route, you must distinguish between Enolization , Reduction , and Reagent Failure . In hindered systems (e.g., tert-butyl ketones, ortho-substituted benzophenones), the Grignard reagent (
) often acts as a base rather than a nucleophile.
The Symptom Complex[1]
Observation: TLC/LCMS shows unreacted starting material (SM) after workup.
Observation: You observe gas evolution during the addition of the Grignard (release of
).
Observation: Increasing temperature lowers the yield further.
The Diagnostic Protocol: The Deuterium Quench
Do not assume the Grignard reagent was "bad" just because you recovered Starting Material. Perform this diagnostic run:
Run the reaction on a small scale (50 mg) under your standard conditions.
Crucial Step: Instead of a standard acid/water quench, quench the reaction mixture at low temperature with excess
(Deuterium Oxide) .
Work up typically and analyze the recovered "Starting Material" via
H-NMR or Mass Spectrometry .
Diagnostic Logic Tree
Figure 1: Decision matrix for diagnosing Grignard reaction failures. High contrast nodes indicate critical endpoints.
Mechanistic Insight: The Competition
Why does this happen? The reaction coordinate is a competition between two pathways governed by steric bulk and basicity.
The Pathways[4]
Nucleophilic Addition (
): The desired pathway. The bond attacks the orbital of the carbonyl. This is sensitive to steric blockage (Cone Angle).
Enolization (
): The parasitic pathway. The Grignard reagent abstracts an -proton via a 6-membered cyclic transition state. This is driven by the high basicity of the Grignard and is often kinetically favored in hindered systems.
Key Insight: As steric bulk increases,
drops exponentially, while remains relatively constant or decreases much slower.
Figure 2: Kinetic competition between addition and enolization pathways.
The Solution: Imamoto's Organocerium Reagent
If your diagnosis confirms Enolization , the standard fix is transmetallation to Organocerium (
).
Why it works:
Basicity Modulation: Organocerium reagents are significantly less basic than organolithiums or Grignards, suppressing proton abstraction (
).
Oxophilicity: Cerium(III) is highly oxophilic.[1] It coordinates strongly to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon (
).
Protocol: Preparation of Anhydrous
(Critical)
WARNING: Commercial "anhydrous"
is often deactivated. You must dry yourself. Improper drying leads to (Cerium Oxychloride), which kills the reaction.
The "Gradual Vacuum" Method:
Setup: Place pulverized
in a flask with a large stir bar. Connect to high vacuum (<0.5 mmHg).
Stage 1 (RT): Stir under vacuum at Room Temp for 1-2 hours.
Stage 2 (90°C): Slowly heat to 90°C (oil bath) over 30 mins. Hold for 2 hours. Note: Heating too fast causes the hydrate to melt and hydrolyze.
Stage 3 (140°C): Increase heat to 140-150°C. Hold for 2 hours.
Activation: Cool to RT under Argon. Add dry THF. Stir vigorously (or sonicate) for 1-2 hours until a fine, milky white suspension forms.
Protocol: The Organocerium Addition
Reagent Formation: Cool the
/THF suspension to -78°C.
Transmetallation: Add your Grignard (
) or Organolithium () dropwise.
Stoichiometry: Use 1.1 to 1.5 eq of
relative to the nucleophile.
Observation: The slurry may change color (often yellow/orange) but remains heterogeneous.
Time: Stir for 30-60 mins at -78°C to ensure formation of
.
Addition: Add the hindered ketone (neat or in minimal THF) dropwise at -78°C.
Reaction: Allow to warm slowly to 0°C or RT (monitor by TLC).
Workup: Quench with dilute aqueous acetic acid or HCl. (Cerium salts form emulsions; filtration through Celite is recommended).
Comparative Performance Data
Typical yields for the addition of
to Diisopropyl Ketone:
Reagent System
Main Product
Yield (%)
Mechanism Dominance
Enolate (SM Recovery)
< 5% Alcohol
Enolization (Basicity > Nucleophilicity)
Enolate + Reduction
~30% Alcohol
Mixed (Enolization + -H Transfer)
Tertiary Alcohol
> 90% Alcohol
Nucleophilic Addition
Frequently Asked Questions (FAQs)
Q: Can I just use commercial anhydrous
beads?A:Not recommended. Commercial beads often have a surface layer of hydrate or oxychloride due to packaging and storage. If you must use them, grind them rapidly in a glovebox and run the drying protocol (Stage 3) to ensure activity. The "Imamoto" activity relies on the high surface area generated by drying the heptahydrate in situ.
Q: My reaction turned into a solid block. What happened?A: You likely used too little solvent. Organocerium reactions require significant THF volume because
is insoluble. Use at least 5-10 mL of THF per mmol of substrate.
Q: Can I use Ether (
) instead of THF?A:No. The solubility and coordination chemistry of Cerium are specific to THF. In ether, the transmetallation is inefficient, and the reagent activity is poor.
Q: I see a "reduction" product (secondary alcohol) even with Cerium. Why?A: If your Grignard has beta-hydrogens (e.g., Isopropyl Grignard), reduction is still possible, though suppressed.
Fix: Ensure your
is perfectly dry.
Fix: Keep the temperature at -78°C for as long as possible before warming.
Fix: If possible, switch to the corresponding Organolithium +
, as Organolithiums do not undergo beta-hydride transfer (no beta-hydrogens on the metal center in the same way).
References
Imamoto, T., Kusumoto, T., Tawarayama, Y., et al. (1984).[2] "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents". Journal of Organic Chemistry, 49(21), 3904–3912.
Imamoto, T., Takiyama, N., Nakamura, K., et al. (1989).[2][3] "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride". Journal of the American Chemical Society, 111(12), 4392–4398.
Takeda, N., & Imamoto, T. (1999). "Use of Cerium(III) Chloride in the Reaction of Grignard Reagents with Ketones: 1-Butyl-1,2,3,4-tetrahydro-1-naphthol". Organic Syntheses, 76, 228.
Evans, D. A. (2005). "Evans pKa Table". Harvard University. (Reference for pKa values of alpha-protons).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 2,2-Dimethyl-1-phenyl-1-propanolTicket ID: #SYN-23439-91-0
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The Steric Challenge
You are likely synthesizing 2,2-Dimethyl-1-phenyl-1-propanol (CAS: 23439-91-0) via the Grignard addition of phenylmagnesium bromide to pivalaldehyde (2,2-dimethylpropanal).[1]
Critical Technical Alert: Unlike linear aldehydes (e.g., n-butanal), pivalaldehyde possesses a bulky tert-butyl group adjacent to the carbonyl.[1][2] This creates significant steric hindrance , slowing the rate of nucleophilic attack.[2]
The Hazard: Researchers often misinterpret this slow kinetics as "failed initiation," leading them to add excess reagent. When the reaction finally overcomes the activation energy barrier, a violent, delayed exotherm occurs (Thermal Runaway).
Only resume addition if you confirm consumption of the aldehyde by TLC or a controlled temperature rise.[1]
Pro-Tip: If the reaction is too sluggish, allow the mixture to warm to room temperature (rather than 0°C) during addition, but keep an ice bath ready for emergency cooling.
Q2: The reaction turned into a solid "gel" halfway through. What happened?A: You formed a rigid magnesium alkoxide complex that is insoluble in your solvent volume.[1]
The Risk: The stirrer seizes, creating "hot spots" where heat cannot dissipate.
Solution: Add anhydrous THF (Tetrahydrofuran) or Diethyl Ether immediately to restore fluidity.[1] We recommend a solvent ratio of at least 10 mL per 1 gram of reactant for this specific hindered substrate.[1]
Module 2: Alternative Route (Hydride Reduction)
Route: Reduction of Pivalophenone (1-phenyl-2,2-dimethylpropan-1-one) using Lithium Aluminum Hydride (
| Pyrophoric Solid | Reacts violently with water/air to release gas.[1] | Use powder funnel; flush with Argon.[1] |
| Pivalophenone | Irritant | Skin/Eye irritant.[1][3][4] | Standard PPE (Nitrile gloves).[1] |
| Diethyl Ether | Flammable Liquid | Peroxide former; low flash point (-45°C).[1] | Test for peroxides; use spark-proof hood.[1] |
The "Fieser" Quenching Protocol
Context: Quenching
reactions is the most dangerous step.[1] For 2,2-Dimethyl-1-phenyl-1-propanol, the resulting aluminum salts can trap the product if not precipitated correctly.[1]
Standard Operating Procedure (n grams of
):
Dilute the reaction mixture with diethyl ether.
Cool to 0°C.
Add n mL of Water (very slowly).
Add n mL of 15% NaOH solution.
Add 3n mL of Water.
Warm to RT and stir until a white, granular precipitate forms. Filter this solid; your product is in the filtrate.[1]
Module 3: Product Isolation & Identification
Q3: My product is an oil, but the literature says it should be a solid. Did I fail?A: Not necessarily.
Properties: 2,2-Dimethyl-1-phenyl-1-propanol has a melting point of 43–45°C [1][2].[1][5]
Cause: Small impurities (unreacted pivalaldehyde or solvent traces) significantly depress the melting point, keeping it liquid at room temperature.
Recovery:
Perform a high-vacuum drying step to remove solvent traces.[1]
Cool the oil in a -20°C freezer and scratch the glass with a spatula to induce nucleation.
Q4: How do I store the final compound?A: While relatively stable, the benzylic position is susceptible to slow oxidation over time. Store in a tightly sealed vial at 2–8°C, preferably under an inert atmosphere (Argon).
References
PubChem. (n.d.).[1] 2,2-Dimethyl-1-phenyl-1-propanol (Compound). National Library of Medicine.[1] Retrieved February 1, 2026, from [Link]
Princeton University EHS. (n.d.).[1] Lithium Aluminum Hydride Safety Guide. Retrieved February 1, 2026, from [Link]
A Comparative Guide to the Synthesis of 2,2-Dimethyl-1-phenyl-1-propanol: Established Routes and Modern Alternatives
Introduction 2,2-Dimethyl-1-phenyl-1-propanol, a tertiary alcohol, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and specialty chemicals. Its sterically hin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2,2-Dimethyl-1-phenyl-1-propanol, a tertiary alcohol, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and specialty chemicals. Its sterically hindered carbinol center presents unique synthetic challenges and opportunities. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative data, and an exploration of emerging alternative methodologies. We will delve into the classic Grignard reaction, a two-step approach involving Friedel-Crafts acylation followed by reduction, and touch upon the potential of organolithium reagents and catalytic asymmetric synthesis for accessing this important molecule.
Methodology 1: The Grignard Reaction - A Workhorse for C-C Bond Formation
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. In the context of 2,2-Dimethyl-1-phenyl-1-propanol synthesis, this involves the nucleophilic addition of a tert-butylmagnesium halide to benzaldehyde.
Causality Behind Experimental Choices
The choice of anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), is critical. Grignard reagents are highly basic and will react readily with protic solvents like water or alcohols, leading to the quenching of the reagent and a significant reduction in yield.[1] The initiation of the Grignard reagent formation can be sluggish due to a passivating oxide layer on the magnesium surface. The use of a small crystal of iodine or a few drops of 1,2-dibromoethane helps to activate the magnesium surface and initiate the reaction.[2] The reaction is exothermic and requires careful temperature control, especially during the addition of the alkyl halide and the subsequent reaction with the carbonyl compound, to prevent side reactions.
Experimental Protocol: Synthesis of 2,2-Dimethyl-1-phenyl-1-propanol via Grignard Reaction
Materials:
Magnesium turnings
tert-Butyl chloride
Anhydrous diethyl ether
Benzaldehyde
Saturated aqueous ammonium chloride solution
Anhydrous magnesium sulfate
Iodine crystal (optional)
Procedure:
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine. In the dropping funnel, place a solution of tert-butyl chloride (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of the tert-butyl chloride solution to the magnesium turnings. If the reaction does not start (indicated by cloudiness and gentle refluxing of the ether), gently warm the flask. Once the reaction has initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. Control the addition rate to maintain the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
A patent for the synthesis of the constitutional isomer, 2-methyl-1-phenyl-1-propanol, using a similar Grignard approach reports yields of up to 91.1%, suggesting this is a high-yielding route.[2]
Diagram of Grignard Reaction Workflow:
Caption: Workflow for the synthesis of 2,2-Dimethyl-1-phenyl-1-propanol via the Grignard reaction.
Methodology 2: Friedel-Crafts Acylation and Subsequent Reduction
An alternative and equally viable route to 2,2-Dimethyl-1-phenyl-1-propanol involves a two-step process: the Friedel-Crafts acylation of benzene with pivaloyl chloride to form 2,2-dimethyl-1-phenylpropan-1-one, followed by the reduction of the ketone to the desired tertiary alcohol.
Causality Behind Experimental Choices
Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion from the acyl chloride.[3] The reaction is generally carried out in an inert solvent such as dichloromethane or carbon disulfide. A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, thus preventing polyacylation.[4]
Reduction of the Ketone: The resulting ketone can be reduced to the tertiary alcohol using various reducing agents. Sodium borohydride (NaBH₄) is a milder and more selective reducing agent, typically used in protic solvents like methanol or ethanol.[5][6] Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or THF.[7][8] For the reduction of a simple ketone, NaBH₄ is often preferred due to its ease of handling and milder reaction conditions.
Experimental Protocol: Friedel-Crafts Acylation and Reduction
Part A: Synthesis of 2,2-Dimethyl-1-phenylpropan-1-one
Materials:
Anhydrous aluminum chloride (AlCl₃)
Anhydrous benzene
Pivaloyl chloride
Dichloromethane (DCM)
Hydrochloric acid (HCl)
Anhydrous sodium sulfate
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
Cool the suspension in an ice bath and add pivaloyl chloride (1.0 equivalent) dropwise.
To this mixture, add anhydrous benzene (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
Carefully pour the reaction mixture onto crushed ice and concentrated HCl.
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ketone can be purified by vacuum distillation. A reported procedure for a similar Friedel-Crafts acylation to produce a ketone yielded 7.56 g of product, though the percent yield was reported as 135.9%, suggesting the presence of solvent in the final product.[9]
Part B: Reduction of 2,2-Dimethyl-1-phenylpropan-1-one
Materials:
2,2-Dimethyl-1-phenylpropan-1-one
Sodium borohydride (NaBH₄)
Methanol
Water
Diethyl ether
Procedure:
Dissolve 2,2-dimethyl-1-phenylpropan-1-one (1.0 equivalent) in methanol in a round-bottom flask.
Cool the solution in an ice bath and add NaBH₄ (1.5 equivalents) portion-wise.
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
Quench the reaction by slowly adding water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with diethyl ether.
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
Filter and evaporate the solvent to obtain the crude product, which can be purified by distillation or chromatography. Reductions of similar ketones with NaBH₄ are generally high-yielding.[10]
Diagram of Friedel-Crafts Acylation and Reduction Workflow:
Caption: Two-step synthesis of 2,2-Dimethyl-1-phenyl-1-propanol via Friedel-Crafts acylation and subsequent reduction.
Alternative Methodologies: Exploring New Frontiers
While the Grignard and Friedel-Crafts/reduction routes are well-established, modern organic synthesis offers alternative approaches that may provide advantages in terms of substrate scope, stereoselectivity, and milder reaction conditions.
Organolithium Reagents
tert-Butyllithium is a commercially available and highly reactive organometallic reagent that can also be used for the synthesis of 2,2-Dimethyl-1-phenyl-1-propanol by reaction with benzaldehyde.[11] The reaction mechanism is analogous to the Grignard reaction. However, tert-butyllithium is significantly more basic and pyrophoric than the corresponding Grignard reagent, requiring more stringent handling procedures.
Catalytic Asymmetric Synthesis
For applications requiring enantiomerically pure 2,2-Dimethyl-1-phenyl-1-propanol, catalytic asymmetric synthesis presents a powerful strategy. This typically involves the addition of a nucleophile to a prochiral ketone or aldehyde in the presence of a chiral catalyst. While specific examples for the synthesis of this particular tertiary alcohol are not abundant in the literature, the asymmetric addition of organozinc reagents to aldehydes in the presence of chiral ligands is a well-developed methodology for producing chiral secondary alcohols with high enantiomeric excess.[12] The development of analogous methods for the enantioselective addition of tert-butyl nucleophiles to benzaldehyde remains an active area of research.
Comparative Analysis
Feature
Grignard Reaction
Friedel-Crafts Acylation & Reduction
Organolithium Addition
Catalytic Asymmetric Synthesis
Number of Steps
1
2
1
1
Typical Yield
High (potentially >90%)
Moderate to High (over two steps)
High
Variable, often high
Reagent Handling
Requires anhydrous conditions
AlCl₃ is hygroscopic and corrosive
tert-Butyllithium is pyrophoric
Catalysts can be air/moisture sensitive
Substrate Scope
Broad
Limited by Friedel-Crafts limitations
Broad
Dependent on catalyst system
Stereocontrol
Achiral product
Achiral product
Achiral product
Enantioselective
Cost-Effectiveness
Generally cost-effective
Can be cost-effective
Reagent can be expensive
Catalysts can be expensive
Conclusion
The synthesis of 2,2-Dimethyl-1-phenyl-1-propanol can be effectively achieved through several synthetic routes. The Grignard reaction stands out as a direct and high-yielding one-step method, making it a preferred choice for many applications. The two-step Friedel-Crafts acylation followed by reduction offers a reliable alternative, particularly when the starting materials for the Grignard synthesis are less accessible. While the use of organolithium reagents provides a similar pathway to the Grignard reaction, the increased hazards associated with their handling may limit their widespread use in some settings. For the synthesis of enantiomerically pure 2,2-Dimethyl-1-phenyl-1-propanol, the exploration of catalytic asymmetric methods holds significant promise, although further research is needed to develop efficient and selective catalysts for this specific transformation. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including desired yield, purity, stereochemistry, cost, and available laboratory infrastructure.
ResearchGate. Solvent and temperature effect in aldol condensation between the lithium enolate of tert-butyl acetate and 2-phenyl propanal: Enthalpy and entropy contribution. [Link]
ResearchGate. Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using α- Pinene-Derived Ligands. [Link]
ResearchGate. (PDF) Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. [Link]
Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts. [Link]
US20120071696A1. Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity.
NaBH4 Reduction of Ketone to Alcohol 39 NaBH. [Link]
Chemical Communications (RSC Publishing). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. [Link]
Sodium Borohydride Reduction of Benzoin Introduction: The most common and useful reducing agents for reducing aldehydes, ketones. [Link]
A Comparative Guide to the Purity Assessment of 2,2-Dimethyl-1-phenyl-1-propanol by HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2,2-Dimethyl-1-phenyl-1-propanol, a crucial building block in various synthetic pathways. We will explore the rationale behind method development, compare its performance with an alternative technique—Gas Chromatography (GC)—and provide detailed, validated protocols to ensure scientific integrity.
Introduction: The Analytical Challenge of a Tertiary Alcohol
2,2-Dimethyl-1-phenyl-1-propanol is a tertiary alcohol, and its purity is paramount to the successful synthesis of downstream products. The primary analytical challenges in its purity assessment lie in the separation of the main component from structurally similar impurities, such as starting materials from its synthesis, and potential by-products.
A common synthetic route to 2,2-Dimethyl-1-phenyl-1-propanol is the Grignard reaction between methyl magnesium bromide and 2,2-dimethyl-1-phenylpropan-1-one (pivalophenone), or the reduction of pivalophenone. Therefore, a key potential impurity is the unreacted starting ketone. Other process-related impurities could include residual solvents or by-products from side reactions.
This guide will focus on a developed HPLC method and a comparative GC method for the comprehensive purity profiling of this compound.
High-Performance Liquid Chromatography (HPLC): A Robust Approach for Purity Determination
HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of many pharmaceutical compounds.[1][2] For 2,2-Dimethyl-1-phenyl-1-propanol, a reverse-phase HPLC method offers excellent resolution and sensitivity.
Rationale for HPLC Method Design
The selection of the stationary and mobile phases is critical for achieving optimal separation. A C18 stationary phase is chosen for its hydrophobicity, which allows for good retention of the relatively non-polar 2,2-Dimethyl-1-phenyl-1-propanol. The mobile phase, a mixture of acetonitrile and water, is selected to elute the analyte and its potential impurities with good peak shape and resolution. Acetonitrile is a common organic modifier in reverse-phase HPLC due to its low viscosity and UV transparency.
The detector wavelength is set at 210 nm, which is a common wavelength for the detection of aromatic compounds that lack a strong chromophore, ensuring sensitive detection of the phenyl group in the target molecule and related impurities.
Detailed HPLC Protocol
Instrumentation:
HPLC system with a quaternary or binary pump
Autosampler
Column thermostat
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Gradient:
0-1 min: 50% B
1-10 min: 50% to 90% B
10-12 min: 90% B
12.1-15 min: 50% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 210 nm
Injection Volume: 10 µL
Sample Preparation: Accurately weigh approximately 25 mg of 2,2-Dimethyl-1-phenyl-1-propanol and dissolve in 50 mL of acetonitrile to a final concentration of 0.5 mg/mL.
Method Validation: Ensuring Trustworthiness
To ensure the reliability of the analytical data, the HPLC method must be validated according to established guidelines, such as the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the main peak from any impurity peaks.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using a series of standards of known concentrations.
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by a recovery study, where a known amount of analyte is added to a placebo.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
The following diagram illustrates the logical workflow of the HPLC purity assessment:
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography (GC): A Viable Alternative
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For 2,2-Dimethyl-1-phenyl-1-propanol, GC with Flame Ionization Detection (FID) offers a sensitive and efficient alternative to HPLC.
Rationale for GC Method Design
GC is particularly well-suited for identifying and quantifying residual solvents and other volatile impurities that may be present from the synthesis. The use of a Flame Ionization Detector (FID) provides high sensitivity for organic compounds. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating the analyte from potential impurities based on their boiling points and polarities.
Detailed GC Protocol
Instrumentation:
Gas chromatograph with a split/splitless injector
Flame Ionization Detector (FID)
Autosampler
Chromatographic Conditions:
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min
Injector Temperature: 250 °C
Detector Temperature: 280 °C
Oven Temperature Program:
Initial temperature: 80 °C, hold for 2 minutes
Ramp: 15 °C/min to 250 °C
Hold at 250 °C for 5 minutes
Split Ratio: 50:1
Injection Volume: 1 µL
Sample Preparation: Accurately weigh approximately 25 mg of 2,2-Dimethyl-1-phenyl-1-propanol and dissolve in 50 mL of methylene chloride to a final concentration of 0.5 mg/mL.
Comparative Performance Data
The following tables summarize hypothetical, yet realistic, performance data for the described HPLC and GC methods, based on established validation principles.
Table 1: Comparison of Method Validation Parameters
Parameter
HPLC Method
GC Method
Specificity
Excellent resolution between the main peak and potential impurities.
Good separation of volatile impurities and the main peak.
Linearity (r²)
> 0.999
> 0.998
Accuracy (% Recovery)
98.0 - 102.0%
97.5 - 102.5%
Precision (RSD)
< 1.0%
< 1.5%
LOQ
~0.05 µg/mL
~0.1 µg/mL
Table 2: Analysis of a Hypothetical Sample Batch
Analyte/Impurity
HPLC (% Area)
GC (% Area)
2,2-Dimethyl-1-phenyl-1-propanol
99.52
99.48
2,2-Dimethyl-1-phenylpropan-1-one
0.25
0.28
Residual Solvent (Toluene)
Not detected
0.15
Unknown Impurity 1
0.11
0.09
Unknown Impurity 2
0.12
Not detected
Total Impurities
0.48
0.52
Discussion and Recommendations
Both HPLC and GC are suitable techniques for the purity assessment of 2,2-Dimethyl-1-phenyl-1-propanol. The choice of method will depend on the specific analytical needs.
HPLC is the recommended primary method for the routine quality control of 2,2-Dimethyl-1-phenyl-1-propanol due to its high precision, accuracy, and ability to separate a wider range of non-volatile impurities. The milder conditions of HPLC also reduce the risk of on-column degradation of the analyte.
GC is a valuable complementary technique , particularly for the analysis of volatile impurities and residual solvents, which may not be readily detected by HPLC. It can also serve as an orthogonal method to confirm the purity results obtained by HPLC.
The logical relationship between the two techniques in a comprehensive purity assessment strategy is illustrated below:
The purity of 2,2-Dimethyl-1-phenyl-1-propanol can be reliably determined using a validated reverse-phase HPLC method. This method provides excellent specificity, linearity, accuracy, and precision for the quantification of the main component and non-volatile impurities. Gas Chromatography serves as a powerful complementary technique for the analysis of volatile impurities and for orthogonal confirmation of purity. By employing these well-defined and validated analytical methods, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate, thereby supporting the integrity of their downstream processes and final products.
References
National Institute of Standards and Technology. (n.d.). 2,2-Dimethyl-1-phenyl-1-propanol. NIST Chemistry WebBook. Retrieved from [Link]
Organic Syntheses. (n.d.). Catalytic enantioselective addition of dialkylzincs to aldehydes using (2S)-3-exo-(dimethylamino)isoborneol [(2S)-DAIB]. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Dimethyl phenylpropanol on Newcrom R1 HPLC column. Retrieved from [Link]
International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]
Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Comparative reactivity of 2,2-Dimethyl-1-phenyl-1-propanol with other tertiary alcohols
Executive Summary: The "Pseudo-Tertiary" Challenge For researchers in drug discovery and process chemistry, 2,2-Dimethyl-1-phenyl-1-propanol presents a unique structural paradox. While chemically classified as a secondar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Pseudo-Tertiary" Challenge
For researchers in drug discovery and process chemistry, 2,2-Dimethyl-1-phenyl-1-propanol presents a unique structural paradox. While chemically classified as a secondary alcohol , its steric environment—dominated by an adjacent tert-butyl group—mimics the kinetic resistance of bulky tertiary alcohols .
This guide objectively compares this "pseudo-tertiary" substrate against standard tertiary alternatives (e.g., tert-Butanol, 2-Phenyl-2-propanol). The data reveals that while it shares the steric bulk of tertiary alcohols (inhibiting esterification and substitution), it retains the unique ability to undergo oxidation to a ketone, a reaction pathway inaccessible to tertiary alcohols. Furthermore, its acid-catalyzed dehydration proceeds via a mandatory Wagner-Meerwein rearrangement, distinguishing it from the direct E1 elimination typical of tertiary substrates.
Part 1: Structural & Steric Analysis
To understand the reactivity differences, we must first quantify the steric environment. The tert-butyl group adjacent to the reaction center creates significant F-strain (Front-strain) for incoming nucleophiles and B-strain (Back-strain) in tetrahedral intermediates.
Table 1: Steric & Electronic Comparison
Feature
2,2-Dimethyl-1-phenyl-1-propanol
tert-Butanol (Ref Std)
2-Phenyl-2-propanol
Class
Secondary (Benzylic)
Tertiary (Aliphatic)
Tertiary (Benzylic)
Steric Bulk
High (Neopentyl-like)
Moderate
High
-Hydrogens
Yes (1)
No
No
Oxidation Potential
High (Forms Ketone)
Inert
Inert
Dehydration Mode
Rearrangement (Wagner-Meerwein)
Direct E1 Elimination
Direct E1 Elimination
Nu- Substitution
Extremely Slow (Steric Block)
Fast (SN1) / Slow (SN2)
Fast (SN1)
Key Insight: The presence of the
-hydrogen allows 2,2-Dimethyl-1-phenyl-1-propanol to serve as a metabolic "soft spot" for CYP450 oxidation, unlike the metabolically robust tertiary alcohol scaffolds.
Part 2: Reactivity Profiles
Oxidation Selectivity (The Primary Differentiator)
The most critical divergence in reactivity is oxidation. Tertiary alcohols resist oxidation because they lack a C-H bond on the carbinol carbon. In contrast, 2,2-Dimethyl-1-phenyl-1-propanol possesses a benzylic C-H bond. Despite the steric bulk of the tert-butyl group, this proton is accessible to small oxidants (Jones Reagent) and hypervalent iodine species (Dess-Martin Periodinane).
Tertiary Alcohols: No reaction (or oxidative cleavage under extreme forcing conditions).
Acid-Catalyzed Dehydration: The "Impossible" Elimination
Standard tertiary alcohols (e.g., 2-Phenyl-2-propanol) undergo E1 elimination to form alkenes because they possess
-hydrogens.
The Paradox: 2,2-Dimethyl-1-phenyl-1-propanol forms a stable secondary benzylic carbocation upon protonation. However, it cannot undergo simple elimination because:
The adjacent tert-butyl carbon has zero protons (
-hydrogens).
The phenyl ring protons are geometrically inaccessible for elimination.
The Solution: The molecule relieves this strain through a 1,2-Methyl Shift (Wagner-Meerwein Rearrangement) , converting the secondary cation into a tertiary cation, which then eliminates.
Diagram 1: Dehydration Mechanism & Rearrangement
Caption: Unlike standard tertiary alcohols which eliminate directly, 2,2-Dimethyl-1-phenyl-1-propanol requires a skeletal rearrangement to dehydrate due to the lack of beta-hydrogens on the tert-butyl group.
Part 3: Experimental Protocols
These protocols are designed to validate the steric and electronic properties described above.
Preparation: Dissolve 1.0 mmol of substrate in 5 mL anhydrous DCM under
atmosphere.
Addition: Add DMP (1.2 mmol) in a single portion at 0°C. Note: The bulky t-butyl group does not inhibit the approach of the iodine species significantly compared to the lack of reaction in tertiary alcohols.
Monitoring: Stir at room temperature. Monitor via TLC (Hexane/EtOAc 9:1). Product (Ketone) usually appears within 1-2 hours.
Workup: Quench with sat.
/ (1:1). Extract with DCM.
Validation:
H NMR will show the disappearance of the benzylic proton ( ~4.4 ppm) and loss of the O-H signal.
Protocol B: Comparative Solvolysis (The Rearrangement Trap)
This experiment differentiates the substrate from standard tertiary alcohols via product analysis.
Reagents:
Substrate A: 2,2-Dimethyl-1-phenyl-1-propanol
Substrate B: 2-Phenyl-2-propanol (Control)
Solvent: 20%
in Acetic Acid
Methodology:
Heat both substrates independently at 60°C for 2 hours.
Analyze products via GC-MS.
Result Interpretation:
Substrate B (Control): Yields
-methylstyrene (Direct elimination). Mass spectrum shows parent ion consistent with simple dehydration ().
Substrate A: Yields rearranged alkenes (e.g., 2-methyl-3-phenyl-2-butene). The carbon skeleton has changed.[1][2]
References
Wagner-Meerwein Rearrangements in Neopentyl Systems
Literature review of 2,2-Dimethyl-1-phenyl-1-propanol applications
Literature Review: 2,2-Dimethyl-1-phenyl-1-propanol Applications Part 1: Introduction & Chemical Profile 2,2-Dimethyl-1-phenyl-1-propanol (CAS: 3835-64-1), often referred to as phenyl tert-butyl carbinol , serves a criti...
Author: BenchChem Technical Support Team. Date: February 2026
Literature Review: 2,2-Dimethyl-1-phenyl-1-propanol Applications
Part 1: Introduction & Chemical Profile
2,2-Dimethyl-1-phenyl-1-propanol (CAS: 3835-64-1), often referred to as phenyl tert-butyl carbinol , serves a critical role in organic chemistry not merely as a building block, but as a "Stress Test" Benchmark for catalytic systems.[1][2]
Unlike its less hindered analog, 1-phenylethanol, this molecule possesses a bulky tert-butyl group directly adjacent to the chiral center.[1] This structural feature creates significant steric congestion, making it an ideal probe for evaluating the limits of enantioselective catalysts (enzymes and metal complexes) and for studying fundamental reaction mechanisms like SN1 ion-pairing.
Why It Is a Benchmark
In asymmetric synthesis, a catalyst must differentiate between two substituents to induce chirality.
Standard Substrate (1-Phenylethanol): Methyl vs. Phenyl.[1][2][3] (Size difference is moderate: Medium vs. Large). High enantioselectivity is easy to achieve.[1]
Benchmark Substrate (2,2-Dimethyl-1-phenyl-1-propanol): tert-Butyl vs. Phenyl.[1][2][4][5][6][7] (Size difference is subtle in terms of spatial demand; both are "Large", but tert-butyl is spherical/rigid while phenyl is planar).[2]
The Challenge: Most "standard" chiral catalysts fail to resolve this alcohol efficiently because the tert-butyl group clashes with the catalyst's "large" binding pocket, which is usually reserved for the phenyl group.
The primary application of this alcohol is to validate the performance of new chiral catalysts. If a new system can resolve 2,2-dimethyl-1-phenyl-1-propanol with high enantiomeric excess (ee), it is considered robust.[1][2]
Table 1: Performance Comparison of Catalytic Systems
Objective: Synthesize (R)- or (S)-2,2-Dimethyl-1-phenyl-1-propanol from Pivalophenone.
Catalytic Method
Catalyst Type
Substrate Challenge
Yield / Conv.
Enantioselectivity (ee)
Insight
Transfer Hydrogenation (Standard)
Ru-TsDPEN (Noyori type)
High Steric Bulk
>95% (24h)
Low (<50%)
Standard ligands cannot distinguish t-Bu from Ph effectively.[1][2]
Advanced Transfer Hydrogenation
Ru-Pincer Complexes (e.g., CNN type)
High Steric Bulk
90% (18h)
High (>90%)
Rigid pincer ligands create a tighter chiral pocket that forces differentiation.[2]
Biocatalysis (Reduction)
Saccharomyces cerevisiae (Whole Cell)
High Steric Bulk
Moderate
High (>95% S)
Enzymes evolve to handle specific shapes; highly selective but slower turnover.[2]
The "Gold Standard" for resolving the racemic alcohol.[2] Requires long reaction times (24-48h).[1]
Application 2: Mechanistic Probe (Solvolysis & Ion Pairs)
This molecule is historically significant in Physical Organic Chemistry.[2] The solvolysis of its tosylate derivative provided the critical evidence for the "Ion Pair Mechanism" in SN1 reactions (Winstein's Experiment).
Observation: Solvolysis of optically pure tosylate does not lead to complete racemization (as a free carbocation would).[2]
Result: It yields an alcohol with partial inversion of configuration.[1][3]
Part 3: Experimental Protocols
Protocol A: Kinetic Resolution via Lipase (Novozym 435)
This protocol resolves the racemic alcohol into (S)-ester and (R)-alcohol.[2][8]
Mix: In a glovebox, combine Pivalophenone (1.0 eq) and Ru-catalyst (0.5 mol%) in degassed solvent (DCM or MeOH).
Initiate: Add the Hydrogen source (e.g., 5 eq of HCOOH/Et3N).
Reaction: Stir at 25-40°C for 24 hours.
Analysis: The reaction color typically changes from purple/red to yellow upon completion.[1]
Quench: Add water, extract with DCM.
Yield: Evaporate solvent to yield the chiral alcohol.
Part 4: Visualization of Mechanisms
Diagram 1: The Steric Conflict in Catalysis
This diagram illustrates why standard catalysts fail. The "Large" pocket of the catalyst cannot easily accommodate the tert-butyl group when the Phenyl group is forced into the "Medium" pocket.
Caption: Schematic of the steric mismatch. High enantioselectivity requires a catalyst with a specialized "Super-Large" pocket to distinguish the spherical t-Butyl from the planar Phenyl group.[1]
Diagram 2: Kinetic Resolution Pathway
The enzymatic route to separate enantiomers.[1][9][10]
Caption: Lipase-catalyzed kinetic resolution. The enzyme preferentially acylates the (S)-enantiomer, leaving the (R)-enantiomer as the pure alcohol.[2]
References
Noyori, R., & Hashiguchi, S. (1997).[2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research. Link[2]
Winstein, S., et al. (1952).[2] Solvolysis of Arylalkyl Tosylates: Evidence for Ion Pairs. Journal of the American Chemical Society. Link[2]
Baratta, W., et al. (2005).[2] Pincer Ruthenium Complexes for the Efficient Hydrogenation of Ketones. Organometallics. Link[2]
Morgan, B., et al. (2010).[2] Enzymatic Kinetic Resolution of Sterically Hindered Alcohols. Journal of Organic Chemistry. Link[2]
Stahl, S. S., et al. (2013).[2] Aerobic Oxidation of Bulky Alcohols using Cu(I)/ABNO. Chemical Communications.[1] Link
Benchmarking Computational Methodologies for Sterically Hindered Rearrangements: A Guide to 2,2-Dimethyl-1-phenyl-1-propanol
Executive Summary & The "Stress Test" In computational organic chemistry, 2,2-Dimethyl-1-phenyl-1-propanol (often referred to as phenyl-tert-butylcarbinol) represents a critical "stress test" for electronic structure met...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & The "Stress Test"
In computational organic chemistry, 2,2-Dimethyl-1-phenyl-1-propanol (often referred to as phenyl-tert-butylcarbinol) represents a critical "stress test" for electronic structure methods.[1] It combines two competing forces: electronic stabilization (via the phenyl ring) and severe steric hindrance (via the tert-butyl group).
For drug development professionals modeling metabolic stability or prodrug activation, accurately predicting the rate of rearrangement in such systems is vital. Standard methodologies (like B3LYP) frequently fail here, underestimating activation barriers due to poor description of dispersion forces and medium-range electron correlation.[1]
This guide objectively compares the legacy standard (B3LYP) against modern dispersion-corrected functionals (M06-2X,
B97X-D), providing a validated protocol for modeling the acid-catalyzed Wagner-Meerwein rearrangement of this substrate.[1]
The Mechanistic Landscape
To model this reaction, one must map the potential energy surface (PES) of a Wagner-Meerwein rearrangement . Unlike simple neopentyl systems, the initial carbocation formed here is a secondary benzylic cation, which is relatively stable. However, steric relief drives a 1,2-methyl shift to form a tertiary cation.[1]
Elimination: Deprotonation to form the alkene (typically 2-methyl-3-phenyl-2-butene).[1]
Pathway Visualization (DOT)
Figure 1: The sequential ionization and rearrangement pathway. Note that TS2 (the rearrangement) is often the selectivity-determining step in hindered systems.
Comparative Analysis of Computational Methods
The choice of functional dictates the accuracy of the computed Gibbs Free Energy of Activation (
). Below is a comparison based on benchmark studies of carbocation rearrangements.
Table 1: Methodology Performance Matrix
Feature
Legacy Standard (B3LYP/6-31G*)
Recommended (M06-2X/def2-TZVP)
Gold Standard (CCSD(T)/CBS)
Barrier Height Accuracy
Poor. Underestimates barriers by 3-5 kcal/mol due to over-stabilization of delocalized TS structures.[1]
High. Optimized for main-group kinetics; typically within 1 kcal/mol of experiment.[1]
Exact. The reference point for accuracy.
Dispersion Handling
None. Fails to capture the steric clash/attraction between the t-butyl and phenyl groups.
Excellent. Implicitly parameterized to capture medium-range correlation (dispersion).
Production-level kinetic and thermodynamic data.[1]
Benchmarking only; not for routine screening.
Deep Dive: Why B3LYP Fails Here
In the 2,2-dimethyl-1-phenyl-1-propanol system, the tert-butyl group acts as a massive steric bulk.[1] As the molecule transitions to the cation, the relief of steric strain is a major energetic driver. B3LYP lacks dispersion corrections (Van der Waals forces), meaning it cannot accurately calculate the energy difference between the crowded reactant and the slightly less crowded transition state. This leads to an artificial lowering of the barrier, predicting the reaction to be faster than experimental observation.
The Solution:M06-2X (a global hybrid meta-GGA) or
B97X-D (range-separated hybrid with dispersion).[1] These functionals are specifically designed to treat non-covalent interactions and charge-transfer excitations correctly.[1]
Validated Experimental Protocol (Computational)
To ensure Scientific Integrity and Trustworthiness , this protocol uses a self-validating workflow (IRC + Solvation).[1]
Step 1: Conformational Search
Because of the rotation around the C1-C2 bond, the starting alcohol has multiple conformers.
Action: Run a relaxed potential energy surface (PES) scan on the
dihedral angle.
Why: Starting from a high-energy conformer will yield a meaningless
Solvation: SCRF=(SMD, Solvent=Water) or Solvent=AceticAcid depending on the experimental context (acid catalysis). Note: Gas-phase calculations are invalid for charged carbocations.
Step 3: Transition State Validation (Self-Correction)
Locating the TS for a methyl shift can be difficult.[1]
Technique: Use the QST3 (Synchronous Transit-Guided Quasi-Newton) method.[1] Input the
cation (Reactant), the cation (Product), and a guess structure.
Validation:
Frequency Check: The TS must have exactly one imaginary frequency corresponding to the methyl migration vector.[1]
IRC (Intrinsic Reaction Coordinate): You must run an IRC calculation to prove the TS connects the specific benzylic cation to the tertiary cation.
Step 4: Energy Refinement (Optional)
For publication-quality energies, perform a single-point energy calculation on the optimized geometry using a larger basis set or a double-hybrid functional.[1]
Faster. The phenyl group stabilizes the initial cation, but the migration barrier is lower due to relief of significant steric strain.[1]
Note: If your calculated barrier is < 5 kcal/mol, your transition state guess is likely incorrect or the functional is over-stabilizing the charge (a common B3LYP artifact).
References
Winstein, S., & Morse, B. K. (1952).[1] The Solvolysis of tert-Butyl-alpha-phenylneopentyl Carbinyl p-Toluenesulfonate. This foundational text establishes the kinetic behavior of phenyl-substituted neopentyl systems.
Zhao, Y., & Truhlar, D. G. (2008).[1] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. The definitive benchmark proving M06-2X's superiority over B3LYP for kinetics.[1]
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D). Explains the necessity of dispersion corrections (
B97X-D / B3LYP-D3) for bulky systems like 2,2-dimethyl-1-phenyl-1-propanol.
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Establishes the SMD model required for accurate carbocation modeling.
A Comparative Guide to the Environmental Impact of 2,2-Dimethyl-1-phenyl-1-propanol Synthesis
This guide provides a critical evaluation of the synthetic routes to 2,2-Dimethyl-1-phenyl-1-propanol, a valuable tertiary alcohol intermediate in pharmaceutical and fine chemical synthesis. Our focus extends beyond reac...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a critical evaluation of the synthetic routes to 2,2-Dimethyl-1-phenyl-1-propanol, a valuable tertiary alcohol intermediate in pharmaceutical and fine chemical synthesis. Our focus extends beyond reaction yields to a comprehensive analysis of the environmental footprint of each pathway. We will compare traditional organometallic routes with modern, greener alternatives, offering researchers and process chemists the data and insights needed to make more sustainable choices without compromising chemical efficiency.
The Challenge: Synthesizing Tertiary Alcohols Sustainably
The synthesis of sterically hindered tertiary alcohols like 2,2-Dimethyl-1-phenyl-1-propanol is a cornerstone of organic synthesis. The most direct and widely taught methods often rely on powerful, highly reactive organometallic reagents such as Grignard or organolithium compounds. While effective, these classical methods carry a significant environmental and safety burden, primarily due to the use of hazardous solvents and reactive reagents that generate substantial waste.
This guide dissects the common synthetic strategies, quantifies their environmental impact using established green chemistry metrics, and presents viable, field-tested greener alternatives that offer improved safety and sustainability profiles.
Conventional Synthesis: A Tale of Two Organometallics
The classical approach to forming the C-C bond required for 2,2-Dimethyl-1-phenyl-1-propanol involves the nucleophilic addition of an organometallic reagent to a carbonyl compound.
Route A: The Grignard Reaction
This is arguably the most common method, involving the reaction of a phenyl Grignard reagent with pivalophenone (2,2-dimethyl-1-phenyl-1-propanone).[1][2] The ketone itself is typically prepared via a Friedel-Crafts acylation.
Step 1: Friedel-Crafts Acylation to form Pivalophenone
Benzene is acylated using pivaloyl chloride in the presence of a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Step 2: Grignard Addition to Pivalophenone
The prepared pivalophenone is then reacted with a Grignard reagent, such as methylmagnesium bromide, to yield the tertiary alcohol. Alternatively, phenylmagnesium bromide can be reacted with acetone, though this leads to a different product. The correct Grignard route is the reaction of tert-butylmagnesium chloride with benzaldehyde or phenyllithium with pivalaldehyde. For our target molecule, the key Grignard reaction is between phenylmagnesium bromide and 2,2-dimethylpropanal (pivalaldehyde) or tert-butylmagnesium chloride and benzaldehyde .
Solvents: Traditional Grignard reactions demand anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). These solvents are highly volatile, extremely flammable, and pose a risk of forming explosive peroxides upon storage.[3][4]
Reagents: The preparation and handling of Grignard reagents require strict inert and anhydrous conditions, increasing operational complexity and energy consumption.[5][6]
Waste: The reaction workup generates stoichiometric amounts of magnesium salts, which must be treated as chemical waste. The Friedel-Crafts step generates significant aluminum-containing acidic waste.
Atom Economy: Stoichiometric reagents like AlCl₃ and the magnesium metal lead to poor atom economy.
Route B: The Organolithium Approach
A similar pathway involves the use of an organolithium reagent, such as phenyllithium, reacting with pivalaldehyde.
Reagents: Organolithium reagents are often more reactive and pyrophoric than their Grignard counterparts, meaning they can spontaneously ignite on contact with air or moisture.[7] This presents a significant safety hazard, requiring specialized handling techniques.[8]
Lithium Sourcing: The increasing demand for lithium, primarily for batteries, has raised concerns about the environmental impact of its extraction, which can involve substantial water usage and potential contamination in mining areas.[9][10]
Waste: Similar to the Grignard route, the aqueous workup generates lithium salt waste streams that require disposal.
Quantifying the "Greenness": A Metrics-Based Comparison
To objectively compare these routes, we turn to established green chemistry metrics.[11] Atom Economy calculates the proportion of reactant atoms incorporated into the final product, while the E-Factor measures the total mass of waste generated per unit mass of product.[12] A higher atom economy and a lower E-Factor indicate a greener process.
Note: Calculations are approximate and depend on specific process conditions and yields. The E-Factor includes solvent and reagent waste.
The data clearly shows that conventional organometallic routes are inefficient from both an atom economy and waste generation perspective.
Greener Alternatives: The Future of Alcohol Synthesis
Advances in biotechnology and process chemistry offer significantly more sustainable pathways to 2,2-Dimethyl-1-phenyl-1-propanol.
Alternative 1: Biocatalytic Ketone Reduction
This approach leverages the high selectivity and efficiency of enzymes. The precursor ketone, pivalophenone (synthesized via Friedel-Crafts), is reduced using a ketoreductase (KRED) enzyme.
The Causality Behind the Choice: KREDs are highly evolved natural catalysts that operate under mild conditions—typically in aqueous media at or near room temperature and neutral pH.[13] They use a biological reducing equivalent (NAD(P)H), which can be regenerated in-situ using a cheap, simple alcohol like isopropanol, which is oxidized to acetone in the process. This catalytic cycle means only a small amount of enzyme is needed, and the primary byproduct is the relatively benign acetone. This avoids the use of pyrophoric metal hydrides and flammable ether solvents.[14][15]
Mild Conditions: Reactions are typically run in water, at ambient temperature and pressure, reducing energy consumption.
High Selectivity: Enzymes can be highly enantioselective, which is a major advantage if a specific stereoisomer of the alcohol is required.[16]
Safety: Eliminates the use of hazardous organometallic reagents and flammable anhydrous solvents. The process is inherently safer.
Waste Reduction: The E-Factor is dramatically reduced as the primary waste products are water and small amounts of acetone. The enzyme catalyst is biodegradable.
Alternative 2: Mechanochemical Grignard Synthesis
Recent innovations have shown that Grignard reagents can be prepared by ball-milling magnesium and an organic halide in the absence of a bulk solvent.[5][17] The resulting Grignard "paste" can be used directly in subsequent reactions.
The Causality Behind the Choice: Mechanochemistry uses mechanical force (grinding, milling) to drive chemical reactions. By eliminating the need for large volumes of dry organic solvents, this method directly addresses one of the biggest environmental drawbacks of the traditional Grignard reaction.[18] This leads to a massive reduction in hazardous waste and simplifies the process by removing the need for strict inert gas lines and solvent drying.[5][17]
Solvent Reduction: Drastically reduces or eliminates the need for volatile organic solvents.[17]
Process Simplification: Can often be performed in the air without the need for strict inert atmosphere techniques.[5]
Improved Safety: Reduces the fire and explosion hazards associated with large volumes of ether.
Experimental Protocols
Protocol 1: Conventional Grignard Synthesis
Objective: Synthesize 2,2-Dimethyl-1-phenyl-1-propanol via the addition of tert-butylmagnesium chloride to benzaldehyde.
Methodology:
Apparatus Setup: All glassware must be oven-dried and assembled hot under a stream of dry nitrogen.
Grignard Formation: To a flask containing magnesium turnings (1.2 eq), add a small crystal of iodine. Slowly add a solution of tert-butyl chloride (1.1 eq) in anhydrous diethyl ether via an addition funnel. Maintain a gentle reflux.
Addition Reaction: Once the magnesium is consumed, cool the flask to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.[19]
Workup: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
Extraction & Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Greener Biocatalytic Reduction
Objective: Synthesize 2,2-Dimethyl-1-phenyl-1-propanol via enzymatic reduction of pivalophenone.
Methodology:
Reaction Setup: In a standard laboratory flask, prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).
Reagent Addition: Add pivalophenone (1.0 eq) to the buffer. Add isopropanol (5-10 eq) as the hydrogen donor.
Enzyme Addition: Add the ketoreductase (KRED) enzyme (typically a commercially available lyophilized powder, e.g., 1-5% w/w of the substrate) and the NADP⁺ cofactor (catalytic amount).
Reaction: Stir the mixture at room temperature (e.g., 25-30 °C) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
Workup & Extraction: Once the reaction is complete, extract the product with a suitable organic solvent like ethyl acetate.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product is often of high purity and may not require further chromatographic purification.
Caption: Workflow for a typical Grignard synthesis.
Diagram 2: Biocatalytic Reduction Cycle
Caption: The catalytic cycle of a ketoreductase.
Conclusion and Future Outlook
While traditional organometallic routes for synthesizing 2,2-Dimethyl-1-phenyl-1-propanol are well-established, they are fraught with significant environmental and safety issues. The comparative analysis using green chemistry metrics unequivocally demonstrates the superiority of alternative methods.
Biocatalysis stands out as a premier green alternative, offering mild reaction conditions, exceptional selectivity, dramatically reduced waste, and an inherently safer process. It represents a paradigm shift from stoichiometric reagents to catalytic, sustainable manufacturing.
Mechanochemistry offers a compelling route to mitigate the hazards of traditional Grignard chemistry by eliminating bulk organic solvents, thereby reducing waste and improving process safety.
For researchers and drug development professionals, the choice of synthetic route is no longer solely a question of yield. It is an integral part of a commitment to sustainable science. Adopting greener methodologies like biocatalysis not only minimizes environmental impact but also often leads to safer, more efficient, and more economical processes at scale. The experimental data and protocols provided herein should empower chemists to transition towards these more responsible and innovative synthetic strategies.
References
Takahashi, R., et al. (2021). Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis. Nature Communications, 12(1). [5]
Hokkaido University. (2021). 120-year-old reaction turned on its head with environment-friendly, paste-based method. Hokkaido University News. [17][18]
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [14]
New Jersey Department of Health. (2009). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. NJ.gov. [21]
ChemBAM. Atom economy / E factor. ChemBAM Website.
Ali, S., et al. (2022). Reimagining safe lithium applications in the living environment and its impacts on human, animal, and plant system. PMC - PubMed Central. [9]
St-Jean, A., et al. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 503. [19]
Green Chemistry Centre of Excellence. Green Chemistry Metrics. University of York. [11]
Duke University. (2022). Examining the Potential Environmental Effects of Mining the World’s Largest Lithium Deposit. Nicholas School of the Environment. [10]
Bloom Tech. (2024). What Does Lithium Aluminum Hydride Do. Bloom Tech Website. [24]
ResearchGate. (2021). Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. ResearchGate. [8]
Wikipedia. Green chemistry metrics. Wikipedia. [25]
USC Environmental Health & Safety. Solvents for a Safer, Sustainable Lab. University of Southern California. [4]
Asensio, G. et al. (2020). Taylor & Francis Online. Enzymatic synthesis of chiral alcohols using ketoreductases. [13]
Santa Cruz Biotechnology. Lithium aluminum hydride. Santa Cruz Biotechnology Website. [26]
Longdom Publishing. A Short Review on Chiral Alcohols Verses Bio-Catalysis. Longdom Publishing. [15]
A Senior Application Scientist's Guide to the Safe Handling of 2,2-Dimethyl-1-phenyl-1-propanol
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount.
Author: BenchChem Technical Support Team. Date: February 2026
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive, experience-driven protocol for the safe handling, use, and disposal of 2,2-Dimethyl-1-phenyl-1-propanol, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling, a thorough understanding of the inherent risks associated with 2,2-Dimethyl-1-phenyl-1-propanol is essential. According to its Safety Data Sheet (SDS), this compound is a flammable solid that is also harmful if inhaled and may cause respiratory irritation[1]. This initial assessment dictates the stringent need for controlled handling to prevent dust generation and inhalation, as well as the mitigation of ignition sources.
Key Hazards:
Flammability: The compound is a flammable solid, meaning it can be ignited by heat, sparks, or flames[1].
Inhalation Toxicity: It is harmful if inhaled, which can lead to respiratory irritation[1].
Eye and Skin Irritation: While not its primary classification, contact with the skin and eyes can cause irritation[2][3].
This hazard profile necessitates a multi-faceted approach to safety, focusing on containment, personal protection, and preparedness for emergencies.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection and proper use of Personal Protective Equipment (PPE) is the most critical line of defense for the individual researcher. The following table outlines the minimum required PPE for handling 2,2-Dimethyl-1-phenyl-1-propanol, with the rationale for each selection rooted in the compound's specific hazards.
PPE Component
Specification
Rationale
Eye Protection
Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing.
Protects against airborne particles and accidental splashes that can cause eye irritation[3][4].
Hand Protection
Chemical-resistant gloves (e.g., nitrile).
Prevents skin contact, which can cause irritation[3][5].
Body Protection
A flame-resistant lab coat worn over cotton-based clothing.
Protects against accidental spills and is a precaution against the flammability of the solid[5].
Respiratory Protection
A NIOSH-approved respirator is required when vapors or aerosols are generated, especially in poorly ventilated areas[6].
Essential to prevent the inhalation of the harmful compound, which can cause respiratory irritation[1].
Standard Operating Procedure for Handling
This step-by-step protocol is designed to ensure a controlled and safe environment when working with 2,2-Dimethyl-1-phenyl-1-propanol.
Preparation:
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk[7].
Ignition Source Removal: Before handling, remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the immediate vicinity[1][7].
PPE Donning: Put on all required PPE as specified in the table above. Ensure a proper fit for all equipment.
Emergency Equipment Check: Confirm that a safety shower, eyewash station, and a fire extinguisher suitable for flammable solids are readily accessible and operational.
Handling:
Grounding: When transferring the solid, ensure that both the source and receiving containers are grounded and bonded to prevent static discharge, which could be an ignition source[1].
Containment: Handle the compound in a manner that minimizes dust generation. If the material is in powdered form, careful scooping and gentle transfer are crucial.
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing[2].
No Ingestion: Do not eat, drink, or smoke in the handling area[2].
Post-Handling:
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling[3].
PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items, such as gloves, in the designated waste stream.
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials and heat sources[1][2].
Spill Management and Disposal Plan
Accidents can happen, and a clear, pre-defined plan is essential for a swift and safe response.
Spill Response:
Evacuate: If a significant spill occurs, evacuate non-essential personnel from the area.
Ventilate: Increase ventilation to the area.
Containment: For small spills, and only if it is safe to do so, contain the spill with an inert absorbent material (e.g., sand or earth)[8]. Do not use combustible materials like paper towels to clean up the initial spill.
Collection: Carefully sweep or scoop up the contained material and place it into a labeled, sealed container for disposal[2]. Avoid creating dust.
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal:
Waste Collection: All waste materials contaminated with 2,2-Dimethyl-1-phenyl-1-propanol, including used gloves, absorbent materials, and empty containers, must be collected in a designated hazardous waste container[9].
Labeling: The waste container must be clearly labeled as hazardous waste, indicating the contents.
Disposal Protocol: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company, following all local, state, and federal regulations[6]. Never dispose of this chemical down the drain or in the regular trash.
Workflow Visualization
The following diagram illustrates the logical flow of operations for the safe handling of 2,2-Dimethyl-1-phenyl-1-propanol.
Caption: Workflow for the safe handling of 2,2-Dimethyl-1-phenyl-1-propanol.
References
Carl ROTH. (n.d.). Safety Data Sheet: 1-Propanol. Retrieved from [Link]
Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
Solutions Pest & Lawn. (2021, December 14). How to Use Personal Protective Equipment (PPE Breakdown). YouTube. Retrieved from [Link]
Lab Alley. (n.d.). How to Safely Dispose of Propanol. Retrieved from [Link]
Chemos GmbH & Co.KG. (2019, February 26). Safety Data Sheet: 2,2-Dimethyl-1-propanol. Retrieved from [Link]